6-Isopropylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-propan-2-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCQEIXYLHACJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047465 | |
| Record name | 6-(1-Methylethyl)quinoline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an earthy, woody odor; [Bedoukian Research MSDS] | |
| Record name | 6-Isopropylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11297 | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 6-Isopropylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135-79-5 | |
| Record name | 6-Isopropylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isopropylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-(1-Methylethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(isopropyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ISOPROPYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GE3N8WV7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Isopropylquinoline: A Comprehensive Technical Guide
This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, purification, and potential biological context of 6-Isopropylquinoline. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.
Core Chemical and Physical Properties
This compound is an aromatic heterocyclic compound characterized by a quinoline scaffold substituted with an isopropyl group at the 6-position. It is a colorless to pale yellow liquid with a distinct earthy and woody odor.[1][2] Its primary applications are as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃N | [4][5] |
| Molecular Weight | 171.24 g/mol | [4][5] |
| CAS Number | 135-79-5 | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.022 - 1.028 g/cm³ at 20°C | |
| Boiling Point | 100°C at 0.50 mmHg; 142-144°C at 12 mmHg | [6] |
| Melting Point | Not available | |
| Flash Point | 91.11°C (196.00°F) TCC | [6] |
| Refractive Index | 1.588 - 1.592 at 20°C | |
| Solubility | Insoluble in water; Soluble in alcohol | [6][] |
| Vapor Pressure | 0.01 mmHg | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.3 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. While raw spectra are best consulted directly from spectral databases, the following provides an overview of available data:
-
¹H NMR and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectra are available and provide characteristic signals for the isopropyl group and the quinoline ring system.[8]
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as bands corresponding to the C-H bonds of the isopropyl group.
Synthesis and Purification Protocols
The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of quinoline. The following protocol is a representative experimental procedure.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
Quinoline
-
Isopropyl alcohol
-
Phosphoric acid (85%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add quinoline and toluene.
-
Catalyst Addition: Slowly add phosphoric acid to the stirred solution.
-
Alkylation: Heat the mixture to a reaction temperature of 80-120°C. Add isopropyl alcohol dropwise from the dropping funnel over 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of quinoline.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude product can be purified by fractional distillation under vacuum.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Purification of this compound
Materials:
-
Crude this compound
-
Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel
-
Standard chromatography equipment
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system for column chromatography using thin-layer chromatography (TLC) to achieve good separation of this compound from impurities.
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial, less polar solvent of the determined system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound (135-79-5) for sale [vulcanchem.com]
- 3. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 4. This compound | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. chemhub.com [chemhub.com]
- 8. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Isopropylquinoline: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Isopropylquinoline is an aromatic organic compound characterized by a quinoline bicyclic system substituted with an isopropyl group at the 6-position.[1][2] While extensively utilized in the fragrance industry for its unique earthy and leathery aroma, its structural scaffold holds potential for broader applications in medicinal chemistry and organic synthesis.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It aims to serve as a foundational resource for professionals in research and drug development by consolidating key technical data and outlining potential avenues for further investigation into its derivatives' biological activities.
Molecular Structure and Identifiers
The molecular structure of this compound consists of a quinoline core, which is a fused benzene and pyridine ring system, with an isopropyl group (a propyl group attached by its central carbon) at the C-6 position.[2] This substitution influences the molecule's electronic and steric properties. The compound is achiral.[5]
A summary of its key identifiers is presented in Table 1.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 6-propan-2-ylquinoline | [1] |
| CAS Number | 135-79-5 | [1] |
| Molecular Formula | C₁₂H₁₃N | [1][6] |
| Molecular Weight | 171.24 g/mol | [1][6] |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=CC=C2 | [1] |
| InChI | InChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3 | [1] |
| InChIKey | NKCQEIXYLHACJC-UHFFFAOYSA-N |[1] |
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to light yellow or brownish-yellow liquid at room temperature.[1][2] It possesses a characteristic green, earthy, and woody odor.[1][7] A comprehensive list of its physicochemical properties is provided in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit | Reference |
|---|---|---|---|
| Density (20/20°C) | 1.022 - 1.028 | g/cm³ | [2] |
| Boiling Point | 279.4 (at 760 mmHg) | °C | [2] |
| Flash Point (closed cup) | 91 | °C | [2] |
| Vapor Pressure | 0.0133 (at 25°C) | hPa | [2] |
| Refractive Index (20°C) | 1.588 - 1.592 | [2] | |
| logP (Octanol/Water) | 3.358 - 3.8 | [2][] | |
| pKa (Predicted) | 5.16 ± 0.10 | [2] |
| Water Solubility | 0.07 (at 25°C) | g/L |[9] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the molecular structure of this compound.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[10] The mass spectrum shows a molecular ion peak corresponding to its molecular weight (171.24 g/mol ), confirming the elemental composition.[1]
-
Infrared Spectroscopy (IR): FTIR spectra, available on PubChem, reveal characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring, and aliphatic C-H stretching and bending from the isopropyl group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the isopropyl group. The isopropyl group should exhibit a doublet for the six methyl (-CH₃) protons and a septet for the single methine (-CH) proton.[11]
-
¹³C NMR: The carbon NMR spectrum provides signals for each of the 12 unique carbon atoms in the molecule.[6] The chemical shifts can differentiate between the aromatic carbons of the quinoline core and the aliphatic carbons of the isopropyl substituent.
-
Synthesis of this compound
This compound is a synthetic compound.[2] The most common method for its synthesis is the Friedel-Crafts alkylation of quinoline.[12]
Generalized Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes a general method for the synthesis of this compound. Optimization of temperature, reaction time, and catalyst choice is crucial for maximizing yield and regioselectivity.
-
Reaction Setup: Quinoline is dissolved in a suitable solvent and charged into a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. A Lewis acid (e.g., aluminum chloride) or Brønsted acid (e.g., phosphoric acid) catalyst is added.[12]
-
Alkylation: An isopropylating agent, such as isopropyl alcohol or isopropyl bromide, is added dropwise to the mixture while maintaining a specific reaction temperature (e.g., 80-120°C).[12] The reaction progress is monitored using techniques like GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The reaction is quenched by the slow addition of a neutralizing agent, such as a saturated sodium bicarbonate solution.[12]
-
Extraction and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product is purified from byproducts (such as other positional isomers and polyalkylated quinolines) using distillation or column chromatography.[12]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the Friedel-Crafts synthesis of this compound.
Caption: General workflow for the Friedel-Crafts synthesis of this compound.
Applications
The primary industrial application of this compound is in the fragrance industry . It is valued as an indispensable component in masculine fragrances, blending well with mossy, vetiver, chypre, and tobacco accords.[4] It provides volume, strength, and diffusion to fragrance compositions.[4]
In addition, it serves as a chemical intermediate in organic synthesis.[3] The quinoline scaffold is a key structural motif in many biologically active compounds, making this compound a potential starting material or building block for more complex chemical structures, including agrochemicals and pharmaceuticals.[3][13]
Biological Activity and Potential in Drug Development
While this compound itself is not extensively studied for specific biological activities, the broader class of quinoline derivatives is of significant interest in medicinal chemistry.[14][15] The quinoline scaffold is a privileged structure found in numerous therapeutic agents with a wide range of biological activities, including:
-
Anticancer: Quinoline derivatives can exhibit cytotoxicity against cancer cell lines by inhibiting topoisomerases or disrupting tubulin polymerization.[14]
-
Antimicrobial: The fluoroquinolone class of antibiotics, which features a quinoline core, acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[14]
-
Anti-inflammatory: Certain derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like prostaglandins and cytokines.[14]
-
Antimalarial and Antiviral: Quinoline is the core structure of well-known antimalarial drugs like quinine and chloroquine.[15] Recently, a complex derivative containing the 6-fluoro-quinoline scaffold was identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a target for antiviral therapies.[]
The presence of the isopropyl group on the 6-position of the quinoline ring can modulate the lipophilicity and steric profile of potential drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) properties as well as their binding affinity to biological targets. Therefore, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed and fatal in contact with skin.[1] It is also reported to cause skin irritation.[1] Standard safety precautions for handling organic compounds should be followed, including the use of personal protective equipment such as gloves and safety goggles to avoid skin contact and inhalation.[3] It should be stored in a tightly sealed container in a cool, well-ventilated area.[3]
Conclusion
This compound is a well-characterized synthetic compound with established applications in the fragrance industry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthesis. While its direct biological activities are not widely reported, its quinoline core is a cornerstone of medicinal chemistry. For drug development professionals, this compound and its derivatives offer a promising starting point for the exploration of new chemical entities targeting a wide range of diseases. Further research into the biological effects of functionalized this compound derivatives is a promising area for future investigation.
References
- 1. This compound | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (135-79-5) for sale [vulcanchem.com]
- 3. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 4. Isopropyl Quinoline | Givaudan [givaudan.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound(135-79-5) 13C NMR spectrum [chemicalbook.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. scent.vn [scent.vn]
- 10. This compound [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. research.setu.ie [research.setu.ie]
Spectroscopic Profile of 6-Isopropylquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-isopropylquinoline, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format, facilitating easy interpretation and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.83 | dd | 1H | H-2 |
| 8.05 | d | 1H | H-4 |
| 8.04 | d | 1H | H-8 |
| 7.60 | d | 1H | H-5 |
| 7.56 | dd | 1H | H-7 |
| 7.30 | dd | 1H | H-3 |
| 3.06 | sept | 1H | -CH(CH₃)₂ |
| 1.32 | d | 6H | -CH(CH ₃)₂ |
Data sourced from ChemicalBook.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 150.2 | C-2 |
| 147.5 | C-8a |
| 147.3 | C-6 |
| 135.8 | C-4 |
| 129.2 | C-8 |
| 128.8 | C-4a |
| 126.9 | C-5 |
| 125.9 | C-7 |
| 121.2 | C-3 |
| 34.0 | -C H(CH₃)₂ |
| 23.9 | -CH(C H₃)₂ |
Data sourced from ChemicalBook.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is based on the NIST Chemistry WebBook and typical IR absorptions for quinoline derivatives.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch (isopropyl group) |
| 1620-1580 | Medium-Strong | C=C and C=N Ring Stretching |
| 1500-1450 | Medium-Strong | Aromatic Ring Skeletal Vibrations |
| 1465, 1385 | Medium | C-H Bending (isopropyl group) |
| 880-820 | Strong | C-H Out-of-plane Bending (substituted benzene ring) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 171 | 32.7 | [M]⁺ (Molecular Ion) |
| 156 | 100.0 | [M-CH₃]⁺ (Base Peak) |
| 128 | 7.2 | [M-C₃H₇]⁺ or [M-CH₃-HCN]⁺ |
Data sourced from the NIST WebBook and ChemicalBook.[3][4]
The fragmentation of alkylquinolines is analogous to that of alkylbenzenes, with the primary fragmentation being the loss of a methyl group to form a stable benzylic-type cation, which is the base peak at m/z 156.[5]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[6][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. For the ¹³C NMR spectrum, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[9]
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).[9]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]
-
Detection: Detect the separated ions, and plot the relative abundance of each ion against its m/z ratio to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound(135-79-5) 13C NMR [m.chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. web.mit.edu [web.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Solubility Profile of 6-Isopropylquinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-isopropylquinoline, a key intermediate in various synthetic pathways, across a diverse range of organic solvents. Understanding the solubility of this compound is critical for its effective use in chemical synthesis, formulation development, and various research applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been determined in numerous organic solvents at a standard temperature of 25°C. The data reveals a varied solubility profile, with high solubility in many common polar aprotic and some polar protic solvents, and lower solubility in nonpolar and highly polar aqueous systems. The following table summarizes the available quantitative data to facilitate solvent selection for various applications.
| Solvent Class | Solvent | Solubility at 25°C (g/L)[1] |
| Polar Protic | Ethanol | 243.03 |
| Methanol | 138.73 | |
| Isopropanol | 128.16 | |
| n-Propanol | 222.62 | |
| n-Butanol | 211.47 | |
| Isobutanol | 158.03 | |
| n-Pentanol | 133.93 | |
| sec-Butanol | 118.23 | |
| Ethylene Glycol | 18.10 | |
| Propylene Glycol | 22.04 | |
| Acetic Acid | 173.02 | |
| Polar Aprotic | Acetone | 1057.15 |
| Dichloromethane | 2022.74 | |
| Tetrahydrofuran (THF) | 1672.28 | |
| Chloroform | 1306.37 | |
| 1,4-Dioxane | 1188.43 | |
| N,N-Dimethylformamide (DMF) | 1138.81 | |
| Cyclohexanone | 1004.26 | |
| 2-Butanone (MEK) | 827.29 | |
| Ethyl Acetate | 817.28 | |
| Methyl Acetate | 687.12 | |
| n-Butyl Acetate | 673.74 | |
| N-Methyl-2-pyrrolidone (NMP) | 559.95 | |
| Acetonitrile | 454.01 | |
| Dimethyl Sulfoxide (DMSO) | 422.68 | |
| n-Propyl Acetate | 352.94 | |
| Nonpolar | Toluene | 563.84 |
| Cyclohexane | 58.66 | |
| n-Octanol | 56.11 | |
| n-Hexane | 35.55 | |
| Aqueous | Water | 0.07 |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. The protocol is based on the widely accepted isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
Solute: this compound (purity ≥98%)
-
Solvents: HPLC-grade organic solvents of interest
-
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C)
-
Volumetric flasks and pipettes (Class A)
-
Syringes and solvent-resistant syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Centrifuge (optional)
-
Experimental Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a separate liquid phase of the solute remains after equilibrium is reached.
-
Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during the experiment.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary study to determine the minimum time required to reach a stable concentration.
Step 3: Phase Separation
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for complete phase separation.
-
Alternatively, centrifuge the vials at a controlled temperature to expedite the separation of the undissolved solute from the saturated solution.
Step 4: Sample Collection and Preparation
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.
-
Attach a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the aliquot into a clean vial to remove any microscopic undissolved droplets.
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
Step 5: Quantification by HPLC
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often appropriate for aromatic compounds. The mobile phase and UV detection wavelength should be optimized for the analyte.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and determine the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the undiluted saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
An In-depth Technical Guide to the Synthesis of 6-Isopropylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-isopropylquinoline, a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the isopropyl group on the quinoline scaffold offers unique steric and electronic properties, making its synthesis a subject of significant interest in organic chemistry. This document outlines classical and modern synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate a deeper understanding and practical application in a research and development setting.
Core Synthesis Methodologies
The synthesis of the quinoline core is a well-established field, with several named reactions providing reliable routes to this heterocyclic system. For the specific synthesis of this compound, these methods are typically adapted using appropriately substituted anilines. The most relevant classical syntheses include the Doebner-von Miller reaction, the Skraup synthesis, the Combes synthesis, and the Friedländer annulation. Alongside these, modern catalytic methods offer alternative and often more efficient approaches.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely used method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. To synthesize this compound derivatives, 4-isopropylaniline is the key starting material.
Experimental Protocol: Synthesis of 6-isopropyl-2-methylquinoline
-
Materials: 4-isopropylaniline, crotonaldehyde, concentrated hydrochloric acid, nitrobenzene, sodium hydroxide solution, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
A solution of 4-isopropylaniline (1.0 equivalent) in concentrated hydrochloric acid is stirred and cooled to below 10 °C.
-
Crotonaldehyde (2.0 equivalents) is added dropwise, maintaining the low temperature.
-
Nitrobenzene (0.5 equivalents) is introduced as an oxidizing agent.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
After cooling, the mixture is poured onto ice and neutralized with a concentrated sodium hydroxide solution.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-isopropyl-2-methylquinoline.[1]
-
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 4-Isopropylaniline | Crotonaldehyde | 6-isopropyl-2-methylquinoline | 65-75[1] |
Reaction Pathway
References
Navigating the Stability Landscape of 6-Isopropylquinoline: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Thermodynamic and Kinetic Stability of 6-Isopropylquinoline
Abstract
This compound, a substituted quinoline derivative, holds potential in various applications, including pharmaceutical development, owing to the diverse biological activities associated with the quinoline scaffold. A comprehensive understanding of its thermodynamic and kinetic stability is paramount for its effective and safe utilization. This technical guide provides a detailed overview of the principles and methodologies for assessing the stability of this compound. In the absence of extensive specific experimental data for this compound in public literature, this paper focuses on established theoretical frameworks, detailed experimental protocols, and predictive approaches based on the known chemistry of quinoline derivatives. It aims to equip researchers with the necessary knowledge to design and execute robust stability studies, interpret the results, and predict the behavior of this compound under various conditions.
Introduction to the Stability of Quinolines
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to numerous natural products and synthetic pharmaceuticals. Their chemical stability is a critical determinant of their shelf-life, efficacy, and safety profile. Stability can be categorized into two fundamental types: thermodynamic and kinetic.
-
Thermodynamic stability refers to the relative energy state of a molecule compared to its potential isomers or degradation products. It is governed by thermodynamic parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). A compound is thermodynamically stable if it exists in a lower energy state than its possible transformation products.
-
Kinetic stability , on the other hand, pertains to the rate at which a compound undergoes decomposition or reaction. It is characterized by the activation energy (Ea) of a reaction pathway. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is high, making the process very slow under normal conditions.
For drug development professionals, a thorough understanding of both aspects of stability is crucial for formulation design, storage condition definition, and regulatory compliance.
Thermodynamic Stability Assessment
Experimental Methodologies
2.1.1. Bomb Calorimetry
Bomb calorimetry is a standard technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation (ΔHf°) can be calculated.
Experimental Protocol: Bomb Calorimetry of this compound
-
Sample Preparation: A precisely weighed sample (approximately 1 gram) of high-purity liquid this compound is placed in a sample holder within the bomb calorimeter. A cotton fuse is positioned to ensure complete combustion.
-
Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm).
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated container. The initial temperature of the water is recorded.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation of Heat of Combustion: The heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample (qcomb) is calculated using the formula: qcomb = Ccal * ΔT where ΔT is the corrected temperature change.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the enthalpy of combustion using Hess's Law, considering the known enthalpies of formation of the combustion products (CO2, H2O, and N2).
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine heat capacity and changes in enthalpy.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the heat capacity (Cp) of this compound at various temperatures.
Computational Approaches
Density Functional Theory (DFT) is a powerful computational method for predicting the thermodynamic properties of molecules.
Computational Protocol: DFT Calculation of Thermodynamic Properties
-
Molecular Geometry Optimization: The 3D structure of this compound is built in silico and its geometry is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Calculation of Thermodynamic Properties: From the output of the frequency calculation, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are calculated at a standard temperature (e.g., 298.15 K).
Data Presentation: Predicted Thermodynamic Parameters
The following table presents hypothetical, yet plausible, thermodynamic data for this compound, which would be the target of the experimental and computational methods described above.
| Thermodynamic Parameter | Predicted Value (at 298.15 K) | Unit |
| Standard Enthalpy of Formation (ΔHf°) | +50 to +100 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | +150 to +200 | kJ/mol |
| Standard Molar Entropy (S°) | 300 to 350 | J/(mol·K) |
| Molar Heat Capacity (Cp) | 200 to 250 | J/(mol·K) |
Kinetic Stability Assessment
The kinetic stability of this compound is evaluated by studying its degradation under various stress conditions. This involves forced degradation studies and long-term stability testing.
Experimental Methodologies
3.1.1. Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation of this compound
-
Stress Conditions: Solutions of this compound are subjected to a variety of stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid or solution at 80 °C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Degradant Identification: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the structure of any significant degradation products.[1][2][3]
3.1.2. Accelerated Stability Testing
Accelerated stability testing is performed to predict the long-term stability and shelf-life of a product.[4]
Experimental Protocol: Accelerated Stability Testing of this compound
-
Storage Conditions: Samples of this compound, often in its intended formulation and packaging, are stored at elevated temperature and humidity conditions, for example, 40 °C / 75% RH for 6 months.
-
Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months) and analyzed.
-
Analysis: The concentration of this compound and the formation of degradation products are quantified using a validated HPLC method.
-
Kinetic Modeling: The data is used to determine the degradation kinetics (e.g., zero-order, first-order) and to calculate the rate constant (k) and activation energy (Ea) using the Arrhenius equation. This allows for the extrapolation of the shelf-life at normal storage conditions.
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for quantifying the parent compound and its degradation products during stability studies.
Experimental Protocol: HPLC Analysis of this compound
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column and a UV detector is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: The UV detector is set to a wavelength where this compound and its potential degradation products have significant absorbance.
-
Quantification: A calibration curve is generated using standards of known concentration to quantify the amount of this compound remaining and the amount of each degradation product formed.
Data Presentation: Hypothetical Kinetic Parameters
The following table presents hypothetical kinetic data for the degradation of this compound under specific stress conditions.
| Stress Condition | Degradation Order | Rate Constant (k) | Half-life (t1/2) | Activation Energy (Ea) |
| Acidic Hydrolysis (60°C) | First-order | 1.5 x 10-5 s-1 | ~13 hours | 80 - 100 kJ/mol |
| Basic Hydrolysis (60°C) | First-order | 3.0 x 10-6 s-1 | ~64 hours | 90 - 110 kJ/mol |
| Oxidation (25°C) | Pseudo-first-order | 5.0 x 10-7 s-1 | ~16 days | Not Applicable |
Visualization of Workflows and Pathways
Graphical representations are essential for understanding complex experimental workflows and hypothetical reaction pathways.
Experimental Workflows
Caption: Workflow for Thermodynamic Stability Assessment.
Caption: Workflow for Kinetic Stability Assessment.
Hypothetical Degradation Pathways
Based on the chemistry of the quinoline ring system, the following are plausible degradation pathways for this compound under forced degradation conditions.
Caption: Hypothetical Degradation Pathways for this compound.
Conclusion
A comprehensive assessment of the thermodynamic and kinetic stability of this compound is a critical prerequisite for its successful application, particularly in the pharmaceutical industry. While specific experimental data for this molecule is currently limited in the public domain, this technical guide provides a robust framework for its evaluation. By employing the detailed experimental protocols for calorimetry and chromatography, alongside powerful computational modeling techniques, researchers can elucidate the stability profile of this compound. The outlined workflows and hypothetical degradation pathways serve as a valuable starting point for designing comprehensive stability studies. The data generated from such studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any product containing this compound.
References
- 1. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
The quinoline scaffold, a fused heterocyclic system composed of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and the ability to be readily functionalized have made it a privileged scaffold in the development of a wide array of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of substituted quinoline derivatives, focusing on their synthesis, diverse biological activities, and applications in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry.
The Quinoline Scaffold: A Versatile Pharmacophore
Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][5][6][7] The versatility of the quinoline ring allows for the introduction of various substituents at different positions, which significantly influences the compound's physicochemical properties and biological activity.[3][8] This adaptability has led to the development of numerous quinoline-based drugs that are currently in clinical use.[9][10]
A general workflow for the discovery of novel quinoline-based drug candidates is depicted below. This process typically begins with the design and synthesis of a library of quinoline derivatives, followed by high-throughput screening to identify initial hits. Promising compounds then undergo lead optimization, preclinical studies, and eventually clinical trials.
Synthesis of Substituted Quinolines
A variety of synthetic methodologies have been developed for the construction of the quinoline scaffold. Classical methods that are still widely used include the Skraup, Doebner-von Miller, and Friedländer syntheses.[1] More recent advancements focus on transition-metal-catalyzed reactions, multicomponent reactions (MCRs), and green chemistry approaches to improve efficiency, diversity, and sustainability.[5][11][12]
The Skraup synthesis, a foundational method, involves the reaction of aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. A key intermediate in this reaction is acrolein, formed in situ from the dehydration of glycerol.
Therapeutic Applications and Biological Activities
Anticancer Activity
Substituted quinolines are a prominent class of anticancer agents, acting through various mechanisms such as inhibition of topoisomerases, protein kinases, and angiogenesis.[7][13] For instance, certain 2,4-disubstituted quinoline derivatives have demonstrated potent growth-inhibitory effects by inducing cell cycle arrest and apoptosis.[7]
Signaling Pathway Example: Kinase Inhibition Many quinoline-based anticancer drugs function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling cascade that can be targeted by such inhibitors.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |
| 2,4-disubstituted quinolines | Leukemia (various) | Varies | Growth inhibition, apoptosis | [7] |
| Irinotecan (marketed drug) | Colorectal, Lung | Varies | Topoisomerase I inhibitor | [4] |
| Bosutinib (marketed drug) | CML | Varies | Src/Abl kinase inhibitor | Factual Drug Databases |
| Anlotinib (marketed drug) | NSCLC, Soft Tissue Sarcoma | Varies | Multi-target RTK inhibitor | Factual Drug Databases |
Antimalarial Activity
The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[10] Synthetic quinolines like chloroquine and mefloquine have been mainstays of antimalarial therapy for decades.[10] Their primary mode of action is thought to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of heme.[2]
Antimicrobial Activity
Fluoroquinolones, a class of quinoline derivatives, are potent broad-spectrum antibacterial agents. Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
Table 2: Antimicrobial Activity of Selected Fluoroquinolones
| Drug Name | Spectrum of Activity | Common Indications | Mechanism of Action |
| Ciprofloxacin | Broad (Gram-negative > Gram-positive) | UTIs, respiratory infections | DNA gyrase/topoisomerase IV inhibitor |
| Levofloxacin | Broad (Gram-positive & Gram-negative) | Pneumonia, sinusitis, skin infections | DNA gyrase/topoisomerase IV inhibitor |
| Moxifloxacin | Broad (enhanced Gram-positive & anaerobic) | Respiratory infections, intra-abdominal infections | DNA gyrase/topoisomerase IV inhibitor |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of common protocols used in the evaluation of substituted quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the quinoline derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.
In Vitro Antibacterial Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Methodology:
-
Compound Preparation: Serial twofold dilutions of the quinoline derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Conclusion
The quinoline scaffold remains a highly valuable and versatile platform in modern drug discovery.[1][3] Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties to target a wide range of diseases.[8] Continued research into novel synthetic methods, including green and efficient strategies, will undoubtedly lead to the discovery of new and more effective quinoline-based therapeutic agents.[11][12] The exploration of quinoline hybrids and conjugates also represents a promising avenue for developing next-generation drugs with improved efficacy and reduced side effects.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.ijresm.com [journal.ijresm.com]
- 8. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benthamdirect.com [benthamdirect.com]
The Multifaceted Therapeutic Potential of Quinoline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering a synthesis of current knowledge, quantitative data for comparative analysis, detailed experimental methodologies for key assays, and visual representations of critical biological pathways.
Anticancer Activities of Quinoline Compounds
Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action. These include the inhibition of crucial cellular processes such as cell proliferation, angiogenesis, and metastasis, as well as the induction of apoptosis.
Mechanisms of Anticancer Action
The anticancer effects of quinoline compounds are often attributed to their ability to interfere with key molecular targets involved in cancer progression. Notable mechanisms include:
-
Tubulin Polymerization Inhibition: Several quinoline derivatives disrupt microtubule dynamics by binding to the colchicine binding site on β-tubulin. This interference with tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Quinolines have been shown to inhibit various protein kinases that are often dysregulated in cancer. These include:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Inhibition of EGFR signaling can block downstream pathways like Ras/Raf/MEK and PI3K/Akt/mTOR, which are critical for cancer cell proliferation and survival.[1]
-
Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition by quinoline compounds can induce apoptosis.
-
Src Kinase: As a non-receptor tyrosine kinase, Src plays a role in cell migration and proliferation. Its inhibition can impede cancer cell motility and growth.[1]
-
-
Topoisomerase Inhibition: Some quinoline analogues act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[1]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected quinoline compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrid 33 | MCF-7 (Breast) | 0.037 | [2] |
| Quinoline-chalcone hybrid 37 | MCF-7 (Breast) | 3.46 | [2] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [2] |
| 2,4-Disubstituted quinoline 43 | HepG-2 (Liver) | 0.00911 | [3] |
| 2,4-Disubstituted quinoline 44 | HepG-2 (Liver) | 0.0105 | [3] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [4] |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | <4.65 µg/cm³ | [4] |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | <4.65 µg/cm³ | [4] |
| Pyrano[3,2-c]quinoline 2c | EAC (Carcinoma) | 27.7 | [5] |
| Quinoline derivative 13e | PC-3 (Prostate) | 2.61 | [6] |
| Quinoline derivative 13e | KG-1 (Leukemia) | 3.56 | [6] |
| Quinoline derivative 13h | PC-3 (Prostate) | 4.68 | [6] |
| Quinoline derivative 13h | KG-1 (Leukemia) | 2.98 | [6] |
Signaling Pathway Diagrams
Figure 1: Anticancer mechanisms of quinoline compounds.
Antimicrobial Activities of Quinoline Compounds
The quinoline core is integral to numerous synthetic and natural antimicrobial agents. Their efficacy spans a broad spectrum, encompassing antibacterial, antifungal, and antimycobacterial activities.
Mechanisms of Antimicrobial Action
The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones induce lethal double-strand breaks in the bacterial chromosome. Other mechanisms include disruption of the cell membrane and inhibition of key metabolic pathways.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [7] |
| Quinoline-hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [7] |
| Quinoline-hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [7] |
| Quinoline-hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [7] |
| Novel quinoline derivative 7 | Clostridium difficile | 8 | [8] |
| Novel quinoline derivative 1 | Clostridium difficile | >16 | [8] |
| 2-(trifluoromethyl)-4-hydroxyquinoline Qa5 | Xanthomonas oryzae | 3.12 | [9] |
Experimental Workflow Diagram
Figure 2: Workflow for MIC determination.
Antiviral Activities of Quinoline Compounds
Quinoline derivatives have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and coronaviruses.
Mechanisms of Antiviral Action
The antiviral mechanisms of quinolines are varied and can be virus-specific. For HIV, some derivatives inhibit the Tat-TAR interaction, which is crucial for viral transcription.[10] Against other viruses, quinolines have been shown to interfere with viral entry, replication, and the function of viral enzymes such as proteases and helicases.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of selected quinoline compounds, presented as IC50 or EC50 values.
| Compound/Derivative | Virus | IC50/EC50 (µM) | Reference |
| Aryl-piperazinyl-6-amino-quinoline | HIV-1 | - | [10] |
| Quinoline derivative 1b | RSV | 3.10 - 6.93 | |
| Quinoline derivative 1g | RSV | 3.10 - 6.93 | [11] |
| Quinoline derivative 1ae | IAV | 1.87 | [11] |
| 2-Phenylquinoline derivative | SARS-CoV-2 | 6 (EC50) | [12] |
| 2-Phenylquinoline derivative 6g | HCoV-229E | 0.2 - 9.4 (EC50) | [12] |
| Quinoline-morpholine hybrid | SARS-CoV-2 | 1.5 (EC50) |
Experimental Workflow Diagram
Figure 3: Workflow for antiviral plaque reduction assay.
Anti-inflammatory Activities of Quinoline Compounds
Quinoline derivatives have been investigated for their potential to modulate inflammatory responses. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that drive inflammation.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinolines are mediated through pathways such as:
-
Cyclooxygenase (COX) Inhibition: Some quinoline derivatives selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
-
NF-κB Signaling Pathway Inhibition: Quinolines can suppress the activation of the NF-κB transcription factor, a central regulator of inflammatory gene expression. This can occur through the inhibition of IκBα phosphorylation and degradation.
-
JAK/STAT Pathway Inhibition: Certain quinoline compounds have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cytokine signaling.
Quantitative Anti-inflammatory Data
The following table presents the in vitro inhibitory activity of selected quinoline derivatives against inflammatory targets.
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Quinoline-pyrazole 12c | COX-2 | 0.1 | [9] |
| Quinoline-pyrazole 14a | COX-2 | 0.11 | [9] |
| Quinoline-pyrazole 14b | COX-2 | 0.11 | [9] |
| 8-(tosylamino)quinoline (Compound 7) | NO production (LPS-activated RAW264.7) | 1-5 | [13] |
| 8-(tosylamino)quinoline (Compound 7) | TNF-α production (LPS-activated RAW264.7) | 1-5 | [13] |
| 8-(tosylamino)quinoline (Compound 7) | PGE2 production (LPS-activated RAW264.7) | 1-5 | [13] |
| Imidazo[4,5-c]quinoline 8l | Interferon-stimulated genes | 0.0033 | [14] |
| Imidazo[4,5-c]quinoline 8l | NF-κB pathway | 0.1507 | [14] |
Signaling Pathway Diagram
Figure 4: Inhibition of the NF-κB signaling pathway.
Antimalarial Activities of Quinoline Compounds
Historically, quinoline alkaloids like quinine have been pivotal in the treatment of malaria. Synthetic quinolines, such as chloroquine, remain important antimalarial drugs, although resistance is a growing concern.
Mechanism of Antimalarial Action
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. The parasite digests host hemoglobin, releasing toxic free heme. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization of heme. The accumulation of free heme is toxic to the parasite, leading to its death.
Quantitative Antimalarial Data
The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum.
| Compound/Derivative | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Dihydropyrimidine derivative 4b | - | 0.014 - 5.87 | [15] |
| Dihydropyrimidine derivative 4g | - | 0.014 - 5.87 | [15] |
| Dihydropyrimidine derivative 4i | - | 0.014 - 5.87 | [15] |
| 1,3,4-oxadiazole derivative 12 | - | 0.46 | [15] |
| Amino-quinoline derivative 40a | Pf3D7 (chloroquine-sensitive) | 0.25 µM | [16] |
| Quinoline-sulfonamide hybrid 41 | 3D7 | 0.05 µM | |
| Quinoline-sulfonamide hybrid 41 | K1 (chloroquine-resistant) | 0.41 µM |
Mechanism of Action Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. inotiv.com [inotiv.com]
- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Quinoline Synthesis
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, detailing the discovery and evolution of core quinoline synthesis methodologies. Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. Understanding the historical development and the practical details of their synthesis is crucial for modern drug design and discovery.
Historical Overview: The Dawn of Quinoline Synthesis
The story of quinoline synthesis begins in the 19th century, a period of rapid advancement in organic chemistry. The need for synthetic routes arose from the isolation of quinoline from coal tar and its identification as a key structural component of the antimalarial alkaloid, quinine. This spurred chemists to develop methods to construct the quinoline ring system from simpler acyclic precursors. The following decades saw the emergence of several named reactions that remain pillars of heterocyclic chemistry to this day.
Skraup Synthesis (1880)
Discovery and History: The first practical and general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[1][2] This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[1][3] The Skraup synthesis was a significant breakthrough, enabling the large-scale production of quinoline, which was previously only obtainable from coal tar.[4] The reaction is known for being highly exothermic and potentially violent, often requiring a moderator like ferrous sulfate.[3]
Reaction Mechanism: The mechanism of the Skraup synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3]
-
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[3]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring to form a 1,2-dihydroquinoline.[3]
-
Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[3]
References
Methodological & Application
Synthesis of 6-Isopropylquinoline via Friedel-Crafts Alkylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a critical class of heterocyclic compounds widely employed as scaffolds in medicinal chemistry and drug development due to their broad spectrum of biological activities. The functionalization of the quinoline ring system allows for the modulation of its physicochemical and pharmacological properties. 6-Isopropylquinoline, in particular, serves as a key intermediate in the synthesis of various therapeutic agents and functional materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound via Friedel-Crafts alkylation, a fundamental and versatile method for C-C bond formation on aromatic rings.
The Friedel-Crafts alkylation of quinoline presents unique challenges, including the potential for complexation of the Lewis acid catalyst with the basic nitrogen atom of the quinoline ring, which can deactivate the catalyst.[2] Furthermore, controlling the regioselectivity of the alkylation is crucial to obtaining the desired isomer and minimizing the formation of byproducts such as other positional isomers and polyalkylated products. This protocol focuses on a method utilizing isopropyl alcohol as the alkylating agent and a Brønsted acid, such as phosphoric acid, or a Lewis acid, like aluminum chloride, as the catalyst to achieve the synthesis of this compound.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation of quinoline with an isopropylating agent, such as isopropyl alcohol or isopropyl bromide, is an electrophilic aromatic substitution reaction. The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₃PO₄).
The general mechanism proceeds as follows:
-
Generation of the Electrophile: The acid catalyst activates the isopropylating agent to form an isopropyl carbocation (CH₃)₂CH⁺ or a polarized complex that acts as the electrophile.
-
Electrophilic Attack: The electron-rich benzene ring portion of the quinoline molecule attacks the isopropyl carbocation. The substitution generally occurs on the benzene ring rather than the pyridine ring, as the latter is deactivated by the electronegative nitrogen atom. Electrophilic attack is favored at the 5-, 6-, 7-, and 8-positions. The formation of the 6-isomer is influenced by both electronic and steric factors.
-
Deprotonation: A proton is eliminated from the intermediate carbocation (arenium ion), restoring the aromaticity of the quinoline ring and yielding the isopropylquinoline product.
Experimental Protocols
This section details a general laboratory procedure for the synthesis of this compound via Friedel-Crafts alkylation.
Materials and Equipment
-
Quinoline
-
Isopropyl alcohol (Isopropanol)
-
Phosphoric acid (85%) or anhydrous Aluminum chloride (AlCl₃)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon), particularly if using a moisture-sensitive Lewis acid like AlCl₃
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
General Synthesis Protocol
-
Reaction Setup:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add quinoline and a suitable solvent such as toluene.
-
-
Catalyst Addition:
-
Slowly add the catalyst (e.g., 85% phosphoric acid or anhydrous aluminum chloride) to the stirred solution. If using a solid Lewis acid like AlCl₃, ensure the system is under an inert atmosphere to prevent deactivation by moisture.
-
-
Alkylation:
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C).
-
Add the isopropyl alcohol dropwise from the dropping funnel over a period of 1-2 hours to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material and the formation of the product and byproducts.
-
-
Workup:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, and then dry it over an anhydrous drying agent like magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which may be a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography to isolate the this compound.
-
Data Presentation
The yield and isomer distribution in the Friedel-Crafts alkylation of quinoline are highly dependent on the reaction conditions. The following table summarizes hypothetical data based on typical outcomes, illustrating the influence of the catalyst and reactant ratios on the product distribution.
| Catalyst | Quinoline:Isopropanol Ratio (molar) | Temperature (°C) | Yield of this compound (%) | Di-isopropylquinoline (%) | Other Isomers (%) |
| H₃PO₄ | 1:1.2 | 100 | 65 | 15 | 20 |
| H₃PO₄ | 2:1 | 100 | 75 | 5 | 20 |
| AlCl₃ | 1:1.2 | 80 | 70 | 20 | 10 |
| AlCl₃ | 2:1 | 80 | 80 | 10 | 10 |
Note: This data is illustrative. Actual yields and isomer distributions will vary based on specific experimental conditions.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | ~275 °C at 760 mmHg |
Spectroscopic Data:
-
¹H NMR: Spectral data will show characteristic peaks for the aromatic protons on the quinoline ring and the protons of the isopropyl group (a doublet for the methyl groups and a septet for the methine proton).
-
¹³C NMR: The carbon spectrum will show distinct signals for the nine carbons of the quinoline ring and the three carbons of the isopropyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of this compound.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Troubleshooting and Optimization
-
Low Yield: A low yield of the desired isomer can result from inefficient catalyst activity due to complexation with the quinoline nitrogen, suboptimal reaction temperature or time, or an inappropriate ratio of reactants. To optimize the yield, consider increasing the molar ratio of the catalyst to quinoline, carefully controlling the reaction temperature, and monitoring the reaction progress.
-
High Percentage of Byproducts: The formation of a high percentage of polyalkylated byproducts (e.g., di-isopropylquinoline) can be minimized by using a molar excess of quinoline relative to the isopropylating agent, lowering the reaction temperature, and shortening the reaction time. The formation of multiple positional isomers can be influenced by the choice of catalyst and temperature.
-
Purification Difficulties: The separation of the desired product from byproducts and unreacted starting materials can be challenging due to similar boiling points. Fractional distillation under reduced pressure and column chromatography are effective purification techniques. A thorough aqueous workup is essential to remove the catalyst and water-soluble impurities prior to distillation or chromatography.
Conclusion
The Friedel-Crafts alkylation provides a direct method for the synthesis of this compound. Careful control of reaction parameters such as catalyst choice, reactant ratios, and temperature is essential for achieving good yields and regioselectivity. The protocols and data presented in this document serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient preparation of this important quinoline derivative.
References
Application Notes and Protocols for the Synthesis of 6-Isopropylquinoline
Introduction
6-Isopropylquinoline is an aromatic heterocyclic compound with significant applications in organic synthesis and the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The presence of the isopropyl group at the 6-position of the quinoline ring influences its steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.[1] This document provides a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts alkylation of quinoline.
Synthesis of this compound via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of quinoline with an isopropylating agent is a common method for the synthesis of isopropylquinoline.[3] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid, like phosphoric acid (H₃PO₄).[3] The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, affecting the distribution of positional isomers.[3]
Experimental Protocol
This protocol outlines a general method for the synthesis of this compound.
Materials:
-
Quinoline
-
Isopropyl alcohol (or isopropyl bromide)
-
Anhydrous aluminum chloride (AlCl₃) or Phosphoric acid (85%)
-
Toluene (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add quinoline and a suitable solvent such as toluene.[3]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to the stirred solution.[3] The nitrogen atom in the quinoline ring can form a complex with the Lewis acid, potentially deactivating it, so the amount of catalyst must be carefully optimized.[3][4]
-
Alkylation: Heat the reaction mixture to a temperature between 80-120°C.[3] From the dropping funnel, add the isopropylating agent (e.g., isopropyl alcohol) dropwise over a period of 1-2 hours.[3]
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of quinoline and the formation of the desired product and byproducts.[3]
-
Workup: Once the reaction has reached the desired level of conversion, cool the mixture to room temperature.[3] Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure.[3]
-
Purification: The crude product, which may contain a mixture of positional isomers and polyalkylated byproducts, can be purified by fractional distillation under vacuum or by column chromatography to isolate the this compound isomer.[3]
Quantitative Data
The following table summarizes hypothetical data illustrating the effect of different catalysts on the product distribution in the Friedel-Crafts alkylation of quinoline. The actual yields and isomer ratios will depend on the specific reaction conditions.
| Catalyst | Molar Ratio (Quinoline:Catalyst) | Temperature (°C) | Yield of this compound (%) | Yield of other Isomers (%) | Yield of Di-isopropylquinoline (%) |
| H₃PO₄ | 2:1 | 100 | 75 | 5 | 20 |
| AlCl₃ | 1:1.2 | 80 | 70 | 20 | 10 |
| AlCl₃ | 2:1 | 80 | 80 | 10 | 10 |
Troubleshooting and Optimization
-
Low Yield: A low yield of the desired product may result from inefficient catalyst activity, suboptimal reaction temperature or time, or an inappropriate ratio of reactants.[3] Increasing the molar ratio of the catalyst to quinoline or optimizing the temperature and reaction time can help improve the yield.[3]
-
High Percentage of Byproducts: The formation of multiple positional isomers and polyalkylated products (di- or tri-isopropylquinolines) are common side reactions.[3] To minimize these byproducts, one can use a molar excess of quinoline relative to the isopropylating agent, lower the reaction temperature, shorten the reaction time, or consider a bulkier or less reactive catalyst to improve regioselectivity.[3]
Diagrams
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Utility of Quinoline-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its prevalence in biologically active compounds and functional materials.[1] In the realm of catalysis, quinoline derivatives have emerged as versatile and powerful ligands for a variety of transition metal-catalyzed reactions.[1][2][3] Their rigid, planar structure and strong σ-donating ability enable the formation of stable and catalytically active metal complexes.[4] The electronic and steric properties of these ligands can be finely tuned through substitution on the quinoline ring system, allowing for the optimization of catalytic activity and selectivity.[1]
While specific applications of 6-isopropylquinoline as a ligand in catalysis are not extensively documented in the reviewed literature, the broader family of quinoline-based ligands has been successfully employed in numerous catalytic transformations. This document provides an overview of the key applications of quinoline-based ligands, with a focus on well-established examples, to serve as a guide for researchers interested in leveraging the catalytic potential of this compound class. The protocols and data presented are based on representative quinoline-based ligand systems and can be adapted for the investigation of new derivatives such as this compound.
Key Applications of Quinoline-Based Ligands
Quinoline-based ligands have demonstrated significant efficacy in a range of catalytic reactions, most notably in cross-coupling and C-H functionalization reactions.
1. Palladium-Catalyzed C-H Arylation of Heterocycles
Palladium catalysis is a cornerstone of modern organic synthesis, and the direct C-H arylation of heterocycles represents an atom-economical approach to constructing valuable molecular architectures.[4] Quinoline-based ligands can stabilize the palladium catalyst and facilitate the C-H activation step.
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation
| Entry | Heterocycle (1.0 mmol) | Aryl Bromide (1.2 mmol) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent (2.0 mL) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophene | 4-Bromotoluene | Pd(OAc)₂ (5) | 6,6'-Biquinoline (10) | K₂CO₃ | DMA | 120 | 12 | 85 |
| 2 | Furan | 4-Bromoanisole | Pd(OAc)₂ (5) | 6,6'-Biquinoline (10) | Cs₂CO₃ | DMA | 120 | 24 | 78 |
| 3 | Pyrrole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (5) | 6,6'-Biquinoline (10) | K₃PO₄ | DMA | 120 | 18 | 92 |
Data is representative of typical conditions and yields for this type of reaction and may vary based on specific substrates.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
6,6'-Biquinoline (or other quinoline-based ligand)
-
Heterocyclic substrate
-
Aryl bromide
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk tube and glassware
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and the quinoline-based ligand (0.10 mmol, 10 mol%).
-
Add the heterocyclic substrate (1.0 mmol), the aryl bromide (1.2 mmol), and PivOH (0.2 mmol).[4]
-
Under an inert atmosphere, add anhydrous DMA (2.0 mL) via syringe.[4]
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.[4]
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.[4]
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated heterocycle.[4]
Proposed Catalytic Cycle
2. Copper-Catalyzed Alkynylation of N-Aryl Tetrahydroisoquinolines
Copper complexes of quinoline-based ligands are effective catalysts for cross-coupling reactions, including the alkynylation of amines. This A³ coupling (alkyne, amine, aldehyde equivalent) is a valuable method for synthesizing propargylamines, which are important intermediates in drug discovery.[4]
Table 2: Representative Conditions for Copper-Catalyzed Alkynylation
| Entry | N-Aryl Tetrahydroisoquinoline (1.0 mmol) | Alkyne (1.5 mmol) | Catalyst (mol%) | Ligand (mol%) | Solvent (2.0 mL) | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenyl-THIQ | Phenylacetylene | CuI (5) | 6,6'-Biquinoline (10) | Toluene | 25 | 12 | 90 |
| 2 | N-(4-Methoxyphenyl)-THIQ | 1-Hexyne | CuI (5) | 6,6'-Biquinoline (10) | Toluene | 25 | 12 | 88 |
| 3 | N-(4-Chlorophenyl)-THIQ | Trimethylsilylacetylene | CuI (5) | 6,6'-Biquinoline (10) | Toluene | 25 | 12 | 95 |
Data is representative of typical conditions and yields for this type of reaction and may vary based on specific substrates.
Experimental Protocol: Copper-Catalyzed Alkynylation
Materials:
-
Copper(I) iodide (CuI)
-
6,6'-Biquinoline (or other quinoline-based ligand)
-
N-aryl tetrahydroisoquinoline
-
Terminal alkyne
-
Di-tert-butyl peroxide (DTBP)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk tube and glassware
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%) and the quinoline-based ligand (0.10 mmol, 10 mol%).
-
Add the N-aryl tetrahydroisoquinoline (1.0 mmol), the terminal alkyne (1.5 mmol), and DTBP (2.0 mmol).
-
Under an inert atmosphere, add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 12 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).[4]
-
Extract the mixture with ethyl acetate (3 x 10 mL).[4]
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the solution under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.[4]
Conclusion
Quinoline-based ligands are a valuable class of ligands for transition metal catalysis, enabling a variety of important organic transformations. Their modular nature allows for systematic tuning of their properties, making them attractive for the development of new catalytic systems. While the specific catalytic applications of this compound remain to be explored, the protocols and principles outlined in these application notes provide a solid foundation for researchers to investigate its potential and to further expand the utility of the quinoline scaffold in catalysis. The continued development of novel quinoline-based ligands holds great promise for the discovery of new and more efficient catalytic reactions.[1]
References
Application of 6-Isopropylquinoline in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropylquinoline is a substituted quinoline scaffold that serves as a valuable building block in the synthesis of complex pharmaceutical agents. The quinoline core is a prominent feature in numerous biologically active compounds, and the incorporation of an isopropyl group at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This document provides a detailed account of the application of this compound in the synthesis of a potent renin inhibitor, VTP-27999, and explores its potential in the development of other therapeutic agents.
Application in the Synthesis of Renin Inhibitors: The Case of VTP-27999
A significant application of a this compound derivative is in the synthesis of VTP-27999, a potent and orally bioavailable direct renin inhibitor.[1][2][3] Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.[1] By inhibiting renin, VTP-27999 effectively blocks the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[1]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Inhibition by VTP-27999
The RAAS pathway plays a crucial role in maintaining cardiovascular homeostasis. However, its overactivation can lead to hypertension and other cardiovascular diseases. VTP-27999 directly targets and inhibits renin, the initial and rate-limiting enzyme in this cascade.
Quantitative Data: In Vitro and In Vivo Activity of VTP-27999 and Analogs
The development of VTP-27999 involved extensive structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic profile. The following tables summarize key quantitative data for VTP-27999 and its analogs.
Table 1: In Vitro Renin Inhibition and CYP3A4 Inhibition [1]
| Compound | Renin IC50 (nM) | CYP3A4 IC50 (µM) |
| VTP-27999 (9) | 0.47 | >30 |
| Analog 2 | 0.3 | 1.5 |
| Analog 3 | 0.36 | >30 |
| Analog 5 | 0.28 | 2.5 |
| Analog 6 | 1.2 | >30 |
Table 2: Pharmacokinetic Properties of an Analog of VTP-27999 [1]
| Species | Oral Bioavailability (%) |
| Rat | >15 |
| Cynomolgus Monkey | >15 |
Experimental Protocols
General Workflow for the Synthesis of VTP-27999 Analogs
The synthesis of VTP-27999 and its analogs generally involves the coupling of two key fragments: a "left-hand" piperidine derivative and a "right-hand" diamine containing the this compound moiety.
Protocol 1: In Vitro Renin Inhibition Assay [1]
This protocol outlines the general procedure for determining the in vitro potency of renin inhibitors.
-
Reagents and Materials:
-
Purified recombinant human renin
-
Fluorogenic renin substrate
-
Test compounds (e.g., VTP-27999) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% BSA)
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of human renin to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the renin activity.
-
-
Data Analysis:
-
Calculate the percentage of renin inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Synthesis of the this compound Moiety (General Skraup Synthesis)
While the specific, multi-step synthesis of the diamine intermediate for VTP-27999 is proprietary, the core this compound scaffold can be prepared using a modified Skraup synthesis.
-
Materials:
-
4-Isopropylaniline
-
Glycerol
-
Concentrated sulfuric acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (to moderate the reaction)
-
-
Procedure:
-
Caution: The Skraup synthesis is a highly exothermic and potentially hazardous reaction. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Carefully add concentrated sulfuric acid to a mixture of 4-isopropylaniline and glycerol.
-
Add ferrous sulfate to the mixture to control the reaction rate.
-
Slowly and carefully add the oxidizing agent to the reaction mixture.
-
Heat the mixture under reflux. The reaction progress should be monitored carefully.
-
After the reaction is complete, cool the mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
-
Potential in Other Therapeutic Areas
The this compound scaffold is not limited to renin inhibitors. Quinoline derivatives are known to exhibit a wide range of biological activities, and the 6-isopropyl substitution can be exploited to develop novel therapeutics in other areas, such as:
-
RAR-related Orphan Receptor C (RORc) Inhibitors: RORc is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Quinoline-based compounds have been investigated as RORc inhibitors, and the this compound scaffold could offer a promising starting point for the design of new modulators.
-
Kinase Inhibitors: Many approved cancer drugs are kinase inhibitors, and the quinoline scaffold is a common feature in this class of compounds. The unique electronic and steric properties imparted by the 6-isopropyl group could be leveraged to design selective inhibitors of various kinases involved in cancer signaling pathways.
Conclusion
This compound is a versatile building block in pharmaceutical synthesis, with its most notable application to date being in the development of the potent renin inhibitor VTP-27999. The strategic incorporation of the 6-isopropyl group has been shown to contribute to favorable drug-like properties. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists working on the design and synthesis of novel quinoline-based therapeutics. Further exploration of this scaffold in other therapeutic areas, such as autoimmune diseases and oncology, holds significant promise for the discovery of new and effective medicines.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of orally bioavailable alkyl amine renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and optimization of renin inhibitors: Orally bioavailable alkyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Isopropylquinoline as a Versatile Intermediate in the Synthesis of Novel Quinoline-Based Agrochemicals
Introduction
6-Isopropylquinoline is an aromatic heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. Its substituted quinoline framework is a common feature in many pharmaceuticals and agrochemicals. In the field of agriculture, quinoline derivatives have demonstrated significant potential as fungicides, herbicides, and pesticides. The isopropyl group at the 6-position can enhance the lipophilicity and metabolic stability of the final active ingredient, potentially leading to improved efficacy and residual activity. These application notes provide a comprehensive overview of the utility of this compound as a starting material for the development of novel agrochemicals, with a focus on the synthesis of a potent fungicide analogous to quinofumelin.
Key Applications in Agrochemical Synthesis
This compound is a versatile precursor for the synthesis of a variety of agrochemical scaffolds. Its chemical structure allows for functionalization at multiple positions, enabling the creation of diverse libraries of compounds for biological screening. Key transformations include:
-
Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce functional groups that can be further elaborated.
-
Nucleophilic Aromatic Substitution: The introduction of activating groups can facilitate nucleophilic displacement of leaving groups on the quinoline ring.
-
Cross-Coupling Reactions: Conversion of this compound to a halogenated or boronic acid derivative allows for the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
Featured Application: Synthesis of a Quinofumelin Analog
Quinofumelin is a novel fungicide with a unique mode of action, offering a new tool for disease management, particularly against rice blast and gray mold.[1][2] It is effective against fungal strains that have developed resistance to other fungicides.[1] While the commercial synthesis of quinofumelin may not start from this compound, this intermediate can be utilized to produce structurally related analogs with potentially enhanced fungicidal properties. The following sections detail a proposed synthetic route and the biological context of the target molecule.
Data Presentation
The efficacy of quinofumelin against various plant pathogens provides a benchmark for the development of new analogs. The following table summarizes the median effective concentration (EC50) values of quinofumelin against different fungal species.
| Fungal Species | Pathogen Of | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Oilseed Rape | 0.0017 ± 0.0009 | [3] |
| Fusarium graminearum (mycelial growth) | Wheat (Fusarium Head Blight) | 0.019 ± 0.007 | [4][5] |
| Fusarium graminearum (spore germination) | Wheat (Fusarium Head Blight) | 0.087 ± 0.024 | [4][5] |
Experimental Protocols
This section provides a detailed, multi-step protocol for the synthesis of a this compound-based analog of the fungicide quinofumelin.
Protocol 1: Synthesis of 6-Isopropyl-3-nitroquinoline
This procedure describes the nitration of this compound to introduce a nitro group at the 3-position, a key step for further functionalization.
-
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature below 5°C.
-
Add fuming nitric acid (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-isopropyl-3-nitroquinoline.
-
Protocol 2: Synthesis of 3-Amino-6-isopropylquinoline
This protocol details the reduction of the nitro group to an amine, yielding the key intermediate for the subsequent coupling reaction.
-
Materials:
-
6-Isopropyl-3-nitroquinoline
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Celatom®
-
-
Procedure:
-
In a round-bottom flask, suspend 6-isopropyl-3-nitroquinoline (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol and water (3:1).
-
Add ammonium chloride (0.5 equivalents) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celatom®, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-6-isopropylquinoline.
-
Protocol 3: Synthesis of a 6-Isopropyl-substituted Quinofumelin Analog
This final step involves the coupling of 3-amino-6-isopropylquinoline with a suitable precursor to form the final agrochemical product. This is a conceptual step based on the known synthesis of quinofumelin.
-
Materials:
-
3-Amino-6-isopropylquinoline
-
A suitable activated carboxylic acid derivative of the dihydroisoquinoline moiety of quinofumelin.
-
A suitable coupling agent (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the activated carboxylic acid derivative (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2 equivalents) to the solution and stir for 10 minutes.
-
Add a solution of 3-amino-6-isopropylquinoline (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the target quinofumelin analog.
-
Visualizations
Diagram 1: Synthetic Workflow
Caption: Proposed synthetic pathway for a quinofumelin analog.
Diagram 2: Mode of Action of Quinofumelin Analogs
Caption: Inhibition of pyrimidine biosynthesis by quinofumelin.
References
- 1. Design and biological activity of a novel fungicide, quinofumelin [jstage.jst.go.jp]
- 2. Design and biological activity of a novel fungicide, quinofumelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-Isopropylquinoline in Medicinal Chemistry: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] 6-Isopropylquinoline, a specific derivative of this important heterocyclic system, primarily serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6] While direct biological activity data for this compound itself is limited in publicly available research, its role as a building block is crucial for developing novel drug candidates.
This document provides detailed application notes and protocols relevant to the broader class of quinoline derivatives, offering a valuable framework for researchers working with or designing compounds incorporating the this compound moiety. The information presented is based on established methodologies for the synthesis and evaluation of quinoline-based compounds in medicinal chemistry research.
Application Notes: Anticancer and Kinase Inhibition Potential of Quinoline Derivatives
Quinoline derivatives have been extensively investigated as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][7] Key signaling pathways frequently targeted by quinoline-based inhibitors include the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Structure-Activity Relationships (SAR)
While specific SAR studies for this compound derivatives are not widely published, general SAR principles for anticancer quinolines provide valuable insights for drug design:
-
Substitution at Position 4: The 4-anilino group is a common feature in many potent quinoline-based kinase inhibitors, contributing significantly to their binding affinity.[8]
-
Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring can modulate activity and selectivity. For instance, bulky groups at certain positions can enhance antiproliferative activity.[8]
-
Side Chains: The length and composition of side chains, often at position 4, can impact the pharmacological properties of the compounds.[8]
Quantitative Data of Representative Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of various quinoline derivatives (not containing the 6-isopropyl group) to provide a reference for the potential potency that can be achieved with this scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 18j | Leukemia (RPMI-8226) | 0.33 | [8] |
| 10g | Human tumor cell lines | < 1.0 | [8] |
| 6f | HepG-2 (Liver) | 2.31 | [9] |
| 6f | HCT-116 (Colon) | 3.67 | [9] |
| 6d | HCT-116 (Colon) | 6.28 | [9] |
| 18b | Leukemia (K-562) | 1.55 | [8] |
| 18d | Colon Cancer (HCT-116) | 2.08 | [8] |
Experimental Protocols
Synthesis of Quinoline Derivatives
A variety of synthetic methods are employed for the preparation of quinoline derivatives.[10][11] The choice of method depends on the desired substitution pattern.
General Protocol for Friedländer Annulation to Synthesize Substituted Quinolines:
-
Reactant Preparation: Dissolve the o-aminoaryl aldehyde or ketone (1 equivalent) and the carbonyl compound containing an α-methylene group (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
-
Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Anticancer Drug Screening
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. iipseries.org [iipseries.org]
- 11. jptcp.com [jptcp.com]
Application Note: High-Purity Isolation of 6-Isopropylquinoline using Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a standard protocol for the purification of 6-Isopropylquinoline, a key intermediate in pharmaceutical and fragrance synthesis, using normal-phase flash column chromatography. The described methodology provides a robust starting point for achieving high purity of the target compound, separating it from isomers and other reaction byproducts. While specific quantitative outcomes are dependent on the initial crude sample purity, this protocol is designed to yield this compound with a purity exceeding 98%.
Introduction
This compound is an aromatic heterocyclic compound with applications as a building block in the synthesis of various therapeutic agents and as a component in fragrance compositions.[1] The presence of impurities, including positional isomers, can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, an efficient and reliable purification method is critical. Column chromatography is a widely utilized technique for the purification of isopropylquinoline isomers.[2] This document provides a detailed protocol for the purification of this compound using silica gel flash chromatography.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate chromatographic conditions.
| Property | Value |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol [3] |
| Appearance | Colorless to yellow or brownish-yellow liquid[4][5] |
| Boiling Point | 100 °C @ 0.50 mm Hg[4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (287 mg/L @ 20 °C)[4] |
Table 1: Physicochemical properties of this compound.
Chromatographic Purification Protocol
This protocol is intended as a general guideline and may require optimization based on the specific impurity profile of the crude this compound sample.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware
-
Flash chromatography system or glass column
Experimental Procedure
2.1. Thin Layer Chromatography (TLC) Analysis
Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 n-Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from impurities.
2.2. Column Preparation
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle air pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.
2.3. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the silica bed.
2.4. Elution and Fraction Collection
-
Begin elution with the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. For example, increase the ethyl acetate concentration in increments of 2-5%.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
2.5. Product Isolation
-
Combine the fractions containing the pure this compound as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Determine the purity of the final product using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for the purification of this compound by flash chromatography. Actual results may vary depending on the initial sample purity and the specific chromatographic conditions employed.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in n-Hexane |
| Typical Sample Load | 1-5% of silica gel weight |
| Retention Factor (Rf) of this compound | ~0.25 in 10% Ethyl Acetate/n-Hexane |
| Purity Achieved | > 98% (by GC analysis) |
| Typical Recovery | 85-95% |
Table 2: Representative quantitative data for the flash chromatography purification of this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound by flash chromatography.
Troubleshooting
-
Poor Separation: If separation is poor, consider using a shallower solvent gradient or a less polar starting mobile phase. Ensure the column is packed properly without any channels.
-
Compound Won't Elute: If the compound does not elute, increase the polarity of the mobile phase. For very polar compounds, a different stationary phase or chromatography technique (e.g., reverse-phase) may be necessary.
-
Band Tailing: Tailing can be caused by overloading the column or interactions with the silica gel. Reducing the sample load or adding a small amount of a modifier like triethylamine to the mobile phase (for basic compounds) can help.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using normal-phase flash chromatography. By optimizing the mobile phase composition and carefully performing each step of the process, researchers can achieve high purity of the target compound, which is essential for its intended applications in research and development.
References
Troubleshooting & Optimization
Troubleshooting low yields in the Combes synthesis of quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Combes synthesis of quinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Combes synthesis reaction has a very low yield or is not proceeding to completion. What are the common causes?
Low yields in the Combes synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Here are some of the most common culprits:
-
Poor Quality of Starting Materials: Impurities in the aniline or β-diketone can interfere with the reaction. It is crucial to use purified reagents. Aniline, for instance, is susceptible to oxidation and should be distilled before use if it appears discolored.
-
Inefficient Catalyst: The concentration and choice of acid catalyst are critical. Concentrated sulfuric acid (H₂SO₄) is commonly used, but its dehydrating action can be too aggressive, leading to charring and side reactions.[1] Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be milder and more effective alternatives.[1]
-
Substituent Effects: The electronic properties of the substituents on the aniline ring significantly impact the reaction. Strong electron-withdrawing groups (e.g., -NO₂) can deactivate the aromatic ring, hindering the electrophilic cyclization step, which is often the rate-determining step.[1][2] Conversely, electron-donating groups can enhance reactivity.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the initial condensation or the final cyclization step, leading to lower yields.[1]
-
Improper Reaction Temperature: The reaction requires heating to facilitate both the initial condensation and the final cyclization/dehydration. However, excessive temperatures can lead to polymerization and decomposition of the reactants and intermediates. A stepwise heating approach is often beneficial.[3]
-
Incomplete Dehydration: The removal of water is essential to drive the equilibrium towards product formation. If the dehydrating agent is not effective enough or if the reaction is not heated sufficiently, the reaction may stall at the intermediate enamine stage.[2][4]
Q2: I am observing the formation of a dark, tarry substance in my reaction flask. What is causing this and how can I prevent it?
The formation of dark, insoluble materials is a common issue, particularly when using strong protic acids like sulfuric acid at elevated temperatures. This is often due to:
-
Polymerization and Side Reactions: The acidic conditions and high temperatures can promote undesired side reactions, including the polymerization of the starting materials or intermediates.
-
Charring: Strong dehydrating agents like concentrated H₂SO₄ can cause charring of the organic compounds.
Troubleshooting Strategies:
-
Use a Milder Catalyst: Consider replacing concentrated sulfuric acid with polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which are often less aggressive.
-
Control Temperature: Avoid excessively high temperatures. It is advisable to heat the reaction mixture gradually and maintain a consistent temperature.
-
Slow Addition of Acid: Add the acid catalyst slowly and with efficient stirring to dissipate heat and prevent localized hotspots.[3]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
When using an unsymmetrical β-diketone, the formation of two different regioisomers is possible. The regioselectivity is influenced by both steric and electronic factors.[1]
Strategies to Control Regioselectivity:
-
Steric Effects: Increasing the steric bulk of one of the substituents on the β-diketone can favor the formation of the less sterically hindered quinoline.[1]
-
Electronic Effects: The electronic nature of the substituents on the aniline can also direct the cyclization. For instance, in the synthesis of trifluoromethyl-quinolines, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the 4-CF₃ regioisomer.[1]
Q4: What is a reliable work-up and purification procedure for the Combes synthesis?
Proper work-up and purification are essential to isolate the desired quinoline from the acidic reaction mixture and any byproducts.
General Work-up and Purification Protocol:
-
Quenching: After cooling the reaction mixture, carefully pour it onto crushed ice. This will dilute the acid and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a base, such as a concentrated solution of sodium hydroxide or ammonia, until the solution is alkaline. This will ensure the quinoline product is in its free base form.[3]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent. For challenging separations, conversion to a salt (e.g., picrate) followed by regeneration of the free base can be an effective purification method.[5]
Data Presentation
The choice of acid catalyst can significantly influence the yield of the Combes synthesis. The following table summarizes the impact of different catalysts on quinoline synthesis, though direct comparative yields for the Combes reaction under identical conditions are not always available in the literature.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | High temperature | Readily available, strong dehydrating agent | Can cause charring and side reactions[1] |
| PPA | High temperature | Generally gives cleaner reactions and higher yields than H₂SO₄ | Viscous and can be difficult to stir |
| PPE | Milder conditions | More effective than H₂SO₄ in some cases[1] | Not as commonly available as H₂SO₄ or PPA |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Varies | Can promote the reaction under different conditions | May require anhydrous conditions |
| Microwave Irradiation | Shorter reaction times | Can lead to improved yields and reduced side reactions | Requires specialized equipment |
Experimental Protocols
General Protocol for the Synthesis of 2,4-Dimethylquinoline:
-
Condensation: In a round-bottom flask, combine aniline (1 equivalent) and acetylacetone (1.1 equivalents). Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) with continuous stirring.
-
Reaction: Gently heat the reaction mixture to 100-110 °C for a short period (e.g., 30 minutes). The color of the mixture will likely darken.
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline. The quinoline derivative may precipitate as a solid or an oil. Collect any precipitate by filtration or extract the oily product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating key aspects of the Combes synthesis and troubleshooting.
Caption: The reaction pathway of the Combes quinoline synthesis.
Caption: A troubleshooting workflow for diagnosing low yields.
References
Technical Support Center: Purification of Crude 6-Isopropylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 6-isopropylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, particularly from synthesis routes like Friedel-Crafts alkylation, often contains a variety of impurities that can complicate purification. The most common impurities include:
-
Positional Isomers: During the synthesis, the isopropyl group can attach to different positions on the quinoline ring, leading to the formation of isomers such as 2-isopropylquinoline, 4-isopropylquinoline, and 8-isopropylquinoline. These isomers often have very similar physical properties, making them challenging to separate.
-
Polyalkylated Products: The reaction can sometimes proceed further, resulting in the addition of more than one isopropyl group to the quinoline ring, forming di- or even tri-isopropylquinolines.
-
Unreacted Starting Materials: Residual quinoline and alkylating agents may remain in the crude product.
-
Catalyst Residues: Depending on the synthetic method, residues of the catalyst (e.g., Lewis acids like aluminum chloride) may be present.
-
Solvent Residues: Solvents used in the synthesis or initial workup may be carried over.
Q2: What are the primary challenges in purifying crude this compound?
A2: The main purification challenges stem from the nature of the impurities present:
-
Similar Physical Properties of Isomers: Positional isomers of isopropylquinoline often have very close boiling points and polarities, making separation by standard techniques like fractional distillation and column chromatography difficult.
-
Azeotrope Formation: In some cases, impurities may form azeotropes with the desired product, which cannot be separated by simple distillation.
-
Thermal Instability: Although quinolines are generally stable, prolonged heating at high temperatures during distillation can potentially lead to degradation, especially if acidic or basic impurities are present.
-
Co-elution in Chromatography: The similar polarities of the isomers can lead to overlapping peaks (co-elution) in column chromatography, resulting in incomplete separation.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical methods is often employed for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including positional isomers and polyalkylated byproducts. The mass spectrometer provides structural information that aids in the unambiguous identification of each component.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to separate and quantify non-volatile impurities and isomers. Method development is crucial to achieve good resolution between the closely related isomers.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified this compound and for identifying and quantifying impurities. Quantitative NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the analyte.
Troubleshooting Guides
This section provides practical advice for overcoming common issues encountered during the purification of crude this compound.
Fractional Distillation
Problem 1: Poor separation of isomers.
-
Possible Cause: The boiling points of the positional isomers are very close, leading to insufficient separation with a standard distillation setup. For instance, while this compound has a boiling point of 100 °C at 0.50 mm Hg, other isomers will have similar boiling points.[7]
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing or a spinning band distillation column).
-
Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for the separation. This will increase the distillation time but can significantly improve purity.
-
Perform Distillation Under High Vacuum: Lowering the pressure will decrease the boiling points and can sometimes increase the boiling point difference between isomers.
-
Problem 2: Product decomposition or discoloration during distillation.
-
Possible Cause: The distillation temperature is too high, or acidic/basic impurities are catalyzing degradation.
-
Troubleshooting Steps:
-
Use High Vacuum: Distilling at a lower pressure will reduce the required pot temperature.
-
Neutralize Crude Material: Before distillation, wash the crude this compound with a dilute base (e.g., sodium bicarbonate solution) and then with water to remove any acidic impurities. Dry the material thoroughly before distilling.
-
Minimize Heating Time: Ensure the distillation apparatus is well-insulated to maintain a stable temperature and reduce the overall time the product is exposed to heat.
-
Column Chromatography
Problem 3: Co-elution of this compound and its isomers.
-
Possible Cause: The chosen stationary phase and mobile phase do not provide sufficient selectivity to resolve the isomers.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically screen different solvent systems with varying polarities. A shallow gradient elution, where the polarity of the mobile phase is changed very slowly, can often improve separation.
-
Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral, acidic, or basic) or a bonded-phase silica gel (e.g., cyano or diol).
-
Employ Preparative HPLC: For high-purity requirements, preparative HPLC with a high-resolution column can be very effective for separating closely related isomers.[4][5][6]
-
Problem 4: Tailing of the product peak, leading to broad fractions and poor separation.
-
Possible Cause: Secondary interactions between the basic nitrogen of the quinoline ring and acidic sites on the silica gel.
-
Troubleshooting Steps:
-
Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Deactivated Silica Gel: Use a commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.
-
Recrystallization
Problem 5: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.
-
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: Select a solvent or solvent pair with a lower boiling point.
-
Use a Larger Volume of Solvent: This will reduce the concentration and may prevent oiling out.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod can provide nucleation sites and induce crystallization.
-
Problem 6: Low recovery of the purified product.
-
Possible Cause: The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Find a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) often provide better results than single solvents.[8]
-
Use the Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent necessary to achieve complete dissolution.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, concentrate the filtrate and cool it again to obtain a second crop of crystals.
-
Data Presentation
Table 1: Hypothetical Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (Area % by GC) | Final Purity (Area % by GC) | Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 85% | 95-97% | 70-80% | Scalable, good for removing non-volatile impurities. | May not fully separate close-boiling isomers. |
| Column Chromatography (Silica Gel) | 85% | 98-99% | 60-75% | High resolution for isomer separation. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | 85% | >99% (if successful) | 50-70% | Can yield very high purity material. | Finding a suitable solvent can be challenging; may not be effective for removing isomers. |
| Preparative HPLC | 95% | >99.5% | 80-90% (of loaded material) | Excellent separation of very similar compounds. | Expensive, not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To separate this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a vacuum-jacketed Vigreux column)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuation: Slowly evacuate the system to the desired pressure (e.g., 0.5-1.0 mmHg).
-
Heating: Begin heating the distillation flask while stirring.
-
Fraction Collection: Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (approx. 100 °C at 0.50 mm Hg), switch to a clean receiving flask and collect the main fraction.[7]
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from its positional isomers and other impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed bed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 98:2 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification and analysis of crude this compound.
Caption: A logical troubleshooting guide for common purification challenges with this compound.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. chemhub.com [chemhub.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Skraup Quinoline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Skraup synthesis of quinolines, with a specific focus on preventing tar formation.
Frequently Asked Questions (FAQs)
Q1: What is causing the formation of a thick, black tar in my Skraup synthesis?
A1: Tar formation is a well-known side effect of the Skraup synthesis. The primary cause is the highly exothermic and vigorous nature of the reaction.[1][2] The combination of concentrated sulfuric acid and an oxidizing agent at high temperatures can lead to the polymerization of glycerol-derived acrolein, as well as the charring of reactants and intermediates.[2][3] Inefficient mixing can create localized hotspots, further promoting these unwanted side reactions.[2]
Q2: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it to prevent tarring and ensure safety?
A2: Controlling the powerful exotherm is critical. The most common and effective method is to use a moderator.[4]
-
Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent. It is believed to function as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[2][5]
-
Boric acid can also be employed to moderate the reaction, often resulting in a smoother process, though yields may be slightly lower than with other methods.[5]
-
Gradual Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[1] It is also important to add the reagents in the correct order: typically the aniline, moderator, and glycerol are mixed before the slow addition of sulfuric acid.[5]
-
Controlled Heating: The mixture should be heated gently to initiate the reaction. Once it begins to boil, the external heat source should be removed, as the reaction's own exotherm will sustain it.[1]
Q3: Are there alternatives to the classical Skraup synthesis that can minimize tar formation and improve yields?
A3: Yes, modern variations of the Skraup synthesis have been developed to mitigate its harsh conditions. Microwave-assisted synthesis, for example, offers a significant improvement by enabling rapid and uniform heating, which can dramatically reduce reaction times and often leads to cleaner reactions with better yields.[6][7] These methods may also employ greener solvents like water, further reducing the environmental impact.[6]
Q4: How do substituents on the aniline starting material affect tar formation and yield?
A4: The electronic nature of substituents on the aniline ring significantly impacts the reaction's success. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the reactivity of the aromatic ring, facilitating the desired cyclization and leading to higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the cyclization step more difficult and often resulting in lower yields and an increase in side products like tar.[2]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different approaches to the Skraup synthesis, highlighting the impact of moderators and alternative energy sources on reaction yield.
| Synthesis Method | Key Reagents | Moderator/Catalyst | Product | Reported Yield (%) | Reference |
| Classical Skraup | Aniline, Glycerol, Nitrobenzene, H₂SO₄ | Ferrous Sulfate | Quinoline | 84-91% | [8] |
| Microwave-Assisted Skraup | Substituted Anilines, Glycerol, H₂SO₄, Water | None | Quinolines | 10-66% | [6][7] |
Experimental Protocols
Key Experiment: Modified Skraup Synthesis of Quinoline Using a Ferrous Sulfate Moderator
This protocol provides a detailed methodology for the synthesis of quinoline, incorporating ferrous sulfate to control the reaction's exotherm and minimize tar formation.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene (serves as the oxidizing agent)
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol. Ensure the setup is in a well-ventilated fume hood.
-
Acid Addition: Begin stirring the mixture. Slowly and cautiously, add concentrated sulfuric acid through a dropping funnel. The addition is exothermic; use an ice bath to maintain control over the temperature. It is critical that the sulfuric acid is added after the ferrous sulfate is already in the mixture.[5]
-
Initiation of Reaction: Gently heat the mixture with a heating mantle. The reaction is initiated when the mixture begins to boil vigorously.
-
Controlled Reflux: Once boiling commences, immediately remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[1] If the reaction subsides, gentle heating can be reapplied to maintain reflux for a total of approximately 3 hours.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully dilute the thick, tarry mixture with water to reduce its viscosity. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling the flask.
-
Purification - Steam Distillation: The quinoline product is separated from the non-volatile tarry residue via steam distillation.[1][2] Collect the distillate, which will contain a mixture of water and quinoline.
-
Isolation: Separate the quinoline from the aqueous distillate using a separatory funnel. The final product can be further purified by standard methods if necessary.
Visualizations
Below are diagrams illustrating the key concepts and workflows associated with managing tar formation in the Skraup synthesis.
Caption: Causes of tar formation and corresponding preventative measures.
Caption: Workflow for a modified Skraup synthesis with a moderator.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Friedländer Synthesis
Welcome to the Technical Support Center for managing regioselectivity in the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in controlling the regiochemical outcome of this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: Poor regioselectivity in the Friedländer synthesis is most often encountered when using unsymmetrical ketones as reactants. The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to the formation of two different constitutional isomers, which can complicate purification and reduce the yield of the desired product.[1]
Q2: What are the key factors that influence the regioselectivity of the Friedländer synthesis?
A2: The regiochemical outcome of the Friedländer synthesis is primarily influenced by a combination of factors:[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone can direct the initial condensation to a specific α-carbon.
-
Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic, basic, or Lewis acidic), solvent, and reaction temperature can significantly impact the reaction pathway and, consequently, the regioselectivity.[1]
Q3: What are the main strategies to control regioselectivity in the Friedländer synthesis?
A3: Several effective strategies have been developed to control the regioselectivity of the Friedländer synthesis:
-
Use of Specific Catalysts: Certain catalysts, such as specific amine catalysts or ionic liquids, can promote the formation of a single regioisomer.[2]
-
Introduction of a Directing Group: A functional group, such as a phosphoryl group, can be introduced on the α-carbon of the ketone to direct the condensation to a specific position.[2]
-
Modification of Reaction Conditions: Careful optimization of the solvent, temperature, and catalyst can favor the formation of one regioisomer over the other.
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
-
Symptom: Your reaction produces a mixture of quinoline regioisomers, leading to difficult separation and a low yield of the desired product.
-
Possible Cause: The reaction conditions are not selective for the condensation at a single α-position of the unsymmetrical ketone.
-
Troubleshooting Steps:
-
Catalyst Selection:
-
If using traditional acid or base catalysis, consider switching to a more selective catalyst system.
-
Amine Catalysis: Employ a cyclic secondary amine catalyst, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which has been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[3][4]
-
Ionic Liquids: Utilize an ionic liquid, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), which can act as both a solvent and a promoter for regiospecific synthesis, often favoring the formation of 2,3-dialkylquinolines.[5]
-
-
Substrate Modification (Directing Group Strategy):
-
Introduce a temporary directing group, like a phosphoryl group, on one of the α-carbons of the ketone. This can force the initial condensation to occur at the other α-position, leading to a single regioisomer.[2]
-
-
Optimization of Reaction Conditions:
-
Temperature: The reaction temperature can influence regioselectivity. It has been observed that with certain amine catalysts, higher temperatures can lead to increased regioselectivity.[4]
-
Solvent: The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents to find the optimal conditions for your specific substrates.
-
Rate of Addition: Slow addition of the unsymmetrical ketone to the reaction mixture has been shown to improve regioselectivity in some amine-catalyzed reactions.[3]
-
-
Issue 2: The Major Product is the Undesired Regioisomer
-
Symptom: The reaction is regioselective, but the major product is not the desired isomer.
-
Possible Cause: The inherent electronic and steric factors of your substrates favor the formation of the undesired regioisomer under the current reaction conditions.
-
Troubleshooting Steps:
-
Change the Catalytic System:
-
If you are obtaining the 2-substituted quinoline as the major product with an amine catalyst, switching to an ionic liquid system might favor the formation of the 2,3-disubstituted quinoline.
-
-
Modify Substituents:
-
If possible, alter the substituents on your starting materials. For example, introducing a bulkier group near one of the α-carbons of the ketone can sterically hinder the reaction at that site and favor the formation of the other regioisomer.
-
-
Quantitative Data Summary
The following tables summarize the reported regioselectivity for different catalytic systems in the Friedländer synthesis with unsymmetrical ketones.
Table 1: Regioselectivity using Amine Catalysts
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst | Solvent | Temp (°C) | Regioisomeric Ratio (2-subst : 2,3-disubst) | Yield (%) | Reference |
| 2-Aminobenzaldehyde | 2-Butanone | TABO | Toluene | 110 | >95:5 | 75 | [3][4] |
| 2-Aminobenzaldehyde | 2-Pentanone | TABO | Toluene | 110 | >95:5 | 78 | [3][4] |
| 2-Amino-5-chlorobenzaldehyde | 2-Butanone | TABO | Toluene | 110 | >95:5 | 81 | [3][4] |
Table 2: Regioselectivity using Ionic Liquids
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Ionic Liquid | Temp (°C) | Major Product | Yield (%) | Reference |
| 2-Aminobenzophenone | 2-Butanone | [Hbim]BF4 | 110 | 2,3-Dimethyl-4-phenylquinoline | 92 | [5] |
| 2-Aminoacetophenone | 2-Butanone | [Hbim]BF4 | 110 | 2,3,4-Trimethylquinoline | 94 | [5] |
| 2-Aminobenzaldehyde | 2-Pentanone | [Hbim]BF4 | 110 | 3-Ethyl-2-methylquinoline | 90 | [5] |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using TABO Catalyst
This protocol is based on the procedure described by Dormer et al. for the synthesis of 2-substituted quinolines.[3][4]
Materials:
-
2-Aminoaryl aldehyde (1.0 equiv)
-
Unsymmetrical methyl ketone (1.5 equiv)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 equiv)
-
Toluene (solvent)
Procedure:
-
To a solution of the 2-aminoaryl aldehyde and the TABO catalyst in toluene, slowly add the unsymmetrical methyl ketone at an elevated temperature (e.g., 110 °C).
-
Maintain the reaction at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.
Protocol 2: Regiospecific Synthesis of 2,3-Dialkylquinolines using Ionic Liquid [Hbim]BF4
This protocol is based on the procedure described by Srinivasan et al. for the regiospecific synthesis of quinolines.[5]
Materials:
-
2-Aminoaryl ketone (1.0 equiv)
-
Unsymmetrical ketone (1.2 equiv)
-
1-butylimidazolium tetrafluoroborate ([Hbim]BF4)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone and the unsymmetrical ketone in the ionic liquid [Hbim]BF4.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether).
-
The ionic liquid can be recovered by removing any residual solvent under vacuum and reused.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2,3-dialkylquinoline.
Visualizations
Caption: Factors influencing regioselectivity in the Friedländer synthesis.
Caption: Troubleshooting workflow for managing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
Technical Support Center: Stabilizing 6-Isopropylquinoline for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of 6-Isopropylquinoline for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general reactivity of quinoline and related N-heterocyclic compounds, the primary degradation pathways for this compound are anticipated to be oxidation and photolysis.[1] Aromatic amines and N-heterocycles can be susceptible to degradation upon exposure to light, heat, and oxidizing agents.[2][3] The presence of the isopropyl group may also influence reactivity.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[4] It is recommended to store the compound in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[4] Storage at temperatures below 30°C (86°F) is generally advised for amines to maintain stability.[4] For extended periods, refrigeration (2-8°C) or freezing (-20°C to -70°C) may be considered, although the stability of aromatic amines has been shown to be well-maintained at -70°C for over a year.[2][5]
Q3: Are there any recommended stabilizers or antioxidants for this compound?
Q4: How does exposure to light affect the stability of this compound?
A4: N-heterocyclic aromatic compounds, including quinolines, can be susceptible to photodegradation upon exposure to UV and visible light.[10][11][12] This can lead to discoloration (yellowing or browning) and the formation of degradation products.[3] Therefore, it is crucial to protect this compound from light by storing it in amber or opaque containers.[13]
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity and degradation of this compound.[14][15][16] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying volatile impurities and degradation products.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of the Sample | Exposure to light (photodegradation) or air (oxidation). | Store the compound in an amber or opaque, tightly sealed container. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation due to improper storage (e.g., exposure to heat, light, oxygen, or incompatible materials). | Conduct forced degradation studies to identify potential degradation products and their retention times. Re-evaluate storage conditions and consider the addition of a suitable antioxidant. |
| Decrease in Assay Value over Time | Degradation of the this compound. | Review storage conditions (temperature, light exposure, atmosphere). Perform a comprehensive stability study to determine the shelf-life under defined conditions. |
| Inconsistent Results in Experiments | Use of a degraded or impure batch of this compound. | Always use a fresh, properly stored sample for experiments. Verify the purity of the compound by HPLC before use. |
Experimental Protocols
Forced Degradation Studies for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[15][17] The following are general protocols that can be adapted for this compound. A concentration of 1 mg/mL of the compound in a suitable solvent is a typical starting point.[17]
1. Acid Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N HCl. The mixture can be stored at room temperature or heated (e.g., 60°C) to accelerate degradation.[17]
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples with an equivalent amount of 0.1 N NaOH, dilute with the mobile phase, and analyze by HPLC.[17]
2. Base Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Store at room temperature or heat as needed.[17]
-
Sampling: Collect samples at defined intervals.
-
Analysis: Neutralize with an equivalent amount of 0.1 N HCl, dilute, and analyze by HPLC.[17]
3. Oxidative Degradation
-
Procedure: Dissolve this compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature.[17]
-
Sampling: Take samples at various time points.
-
Analysis: Dilute with the mobile phase and analyze by HPLC.[17]
4. Thermal Degradation
-
Procedure: Store the solid this compound in an oven at an elevated temperature (e.g., 60°C, 80°C).[17]
-
Sampling: At specified times, remove a portion of the sample.
-
Analysis: Dissolve the sample in a suitable solvent, dilute with the mobile phase, and analyze by HPLC.[17]
5. Photolytic Degradation
-
Procedure: Expose a solution of this compound (in a photostable, transparent container) to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.[17][18]
-
Sampling: Collect samples at various time points.
-
Analysis: Dilute with the mobile phase and analyze by HPLC.
Quantitative Data Summary for Stability Assessment
The following table provides a template for summarizing the results of a long-term stability study.
| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | Clear, colorless liquid | 100.0 | 0.1 |
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 40°C / 75% RH | 0 Months | Clear, colorless liquid | 100.0 | 0.1 |
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 5°C | 0 Months | Clear, colorless liquid | 100.0 | 0.1 |
| 6 Months | ||||
| 12 Months | ||||
| 24 Months | ||||
| Photostability | 0 Hours | Clear, colorless liquid | 100.0 | 0.1 |
| (ICH Q1B) | X Hours |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. youtube.com [youtube.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 6. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 7. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 11. aanda.org [aanda.org]
- 12. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 13. database.ich.org [database.ich.org]
- 14. onyxipca.com [onyxipca.com]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scaling Up the Synthesis of 6-Isopropylquinoline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the production of 6-isopropylquinoline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the scaling up of your synthesis from laboratory to production levels.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound? A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of quinoline.[1] This reaction typically uses an isopropylating agent like isopropanol, isopropyl bromide, or propene, and is catalyzed by a Lewis acid (e.g., aluminum chloride) or a Brønsted acid (e.g., phosphoric acid).[1] For large-scale production, processes that use readily available and less corrosive catalysts, and that can be run in standard reactors, are preferred.
Q2: What are the primary byproducts to anticipate when scaling up the synthesis? A2: The main byproducts in the Friedel-Crafts alkylation of quinoline are positional isomers (e.g., 8-isopropylquinoline) and polyalkylated products like di- and tri-isopropylquinolines.[1] The formation of these byproducts is influenced by reaction conditions such as temperature, catalyst choice, and reactant ratios.[1]
Q3: How can I control the regioselectivity to favor the 6-isomer? A3: Controlling regioselectivity is a key challenge. Strategies to favor the 6-isomer include optimizing the reaction temperature, as lower temperatures can sometimes favor kinetic products, and using bulkier catalysts that may sterically hinder substitution at other positions.[1]
Q4: What are the major safety concerns when producing this compound at a larger scale? A4: Large-scale production requires careful management of potentially vigorous and exothermic reactions, especially during the addition of the catalyst and the alkylating agent.[2] Proper heat management through reactor cooling systems is crucial to prevent thermal runaway. Additionally, handling of corrosive acids and flammable organic solvents necessitates appropriate personal protective equipment (PPE) and adherence to safety protocols. A thorough safety data sheet (SDS) should be consulted for detailed handling information.[3]
Q5: How can batch-to-batch consistency be maintained during production? A5: To ensure batch consistency, it is crucial to have clearly defined analytical targets and acceptable ranges for the final product.[4] All raw materials should be of consistent quality. Process parameters such as temperature, pressure, reaction time, and agitation speed must be tightly controlled. In-process monitoring, for example by GC-MS, can help track the reaction's progress and ensure it reaches the desired endpoint before work-up.[1]
Q6: What are the recommended methods for purifying this compound at an industrial scale? A6: For large quantities, fractional distillation under reduced pressure is the most common and effective method to separate the desired this compound from isomers with different boiling points and other byproducts.[1] Column chromatography is generally less economically viable for large-scale purification but can be used for very high purity requirements.[1]
Q7: How should waste streams from the synthesis be managed? A7: Waste streams, which may contain acidic residues, organic solvents, and quinoline derivatives, must be handled in an environmentally responsible manner.[1] Neutralization of acidic waste is a primary step. Depending on the composition, waste may be treated through methods like adsorption on activated carbon or advanced oxidation processes.[3] Implementing a comprehensive waste recycling system can help recover valuable resources.[1]
Troubleshooting Guides
This section addresses common issues encountered during the scaled-up synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient catalyst activity due to complexation with the quinoline nitrogen.[1]- Suboptimal reaction temperature or time.[1]- Inappropriate ratio of reactants and catalyst.[1]- Product loss during work-up and purification.[5] | - Increase the molar ratio of the catalyst to quinoline to compensate for complexation.[1]- Optimize the reaction temperature and monitor progress using techniques like GC-MS to determine the optimal reaction time.[1]- Experiment with different Lewis or Brønsted acid catalysts.[1]- Ensure efficient extraction and minimize transfers during the work-up process.[5] |
| High Percentage of Polyalkylated Byproducts | - High concentration of the alkylating agent.[1]- High reaction temperature or prolonged reaction time.[1]- Highly active catalyst.[1] | - Use a molar excess of quinoline relative to the isopropylating agent.[1]- Lower the reaction temperature and shorten the reaction time.[1]- Consider a less reactive catalyst or a solid acid catalyst to moderate the reaction.[1] |
| Formation of Multiple Positional Isomers | - Reaction conditions favoring multiple substitution pathways.[1]- Steric and electronic effects of the quinoline ring.[1] | - Modify the catalyst to a bulkier one to sterically hinder certain positions.[1]- Adjust the reaction temperature; lower temperatures often favor kinetic products, while higher temperatures favor thermodynamic products.[1] |
| Difficulty in Purifying the Final Product | - Similar boiling points of the desired product and byproducts.[1]- Presence of unreacted starting materials and catalyst residues.[1] | - Employ high-efficiency fractional distillation under reduced pressure.[1]- Perform a thorough aqueous work-up to remove the catalyst and any water-soluble impurities before distillation.[1] |
| Uncontrolled Exothermic Reaction | - Reaction is highly exothermic, especially during catalyst or reagent addition.[2] | - Ensure the reactor's cooling system is adequate for the batch size.- Add the catalyst and alkylating agent slowly and in portions, while carefully monitoring the internal temperature.[2]- Ensure efficient stirring to dissipate heat and prevent localized hotspots.[2] |
| Catalyst Deactivation | - Poisoning of the catalyst by impurities in the starting materials.- Fouling of the catalyst surface. | - Ensure high purity of all reagents.[5]- For solid catalysts, consider regeneration procedures such as washing or calcination, depending on the nature of the deactivation. |
Quantitative Data
The following table provides illustrative data on how reaction conditions can affect the yield and product distribution in the Friedel-Crafts alkylation of quinoline with isopropanol. This data is based on typical outcomes for such reactions and should be used as a guideline for optimization.
Table 1: Illustrative Data for Friedel-Crafts Alkylation of Quinoline
| Catalyst | Quinoline:Isopropanol Ratio | Temperature (°C) | Yield of Isopropylquinoline (%) | Di-isopropylquinoline (%) | Other Isomers (%) |
| H₃PO₄ | 1:1.2 | 100 | 65 | 15 | 20 |
| H₃PO₄ | 1.5:1 | 100 | 75 | 5 | 20 |
| AlCl₃ | 1:1.2 | 80 | 70 | 20 | 10 |
| AlCl₃ | 1.5:1 | 80 | 80 | 10 | 10 |
| H₃PO₄ | 1.5:1 | 120 | 70 | 15 | 15 |
| AlCl₃ | 1.5:1 | 100 | 75 | 18 | 7 |
Note: This data is illustrative and serves to demonstrate general trends. Actual results will vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes a general method suitable for scaling up.
Materials:
-
Quinoline
-
Isopropanol
-
Phosphoric acid (85%) or Aluminum chloride (anhydrous)
-
Toluene (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard chemical reactor with overhead stirring, temperature control, and addition funnel
Procedure:
-
Reaction Setup: In a clean and dry reactor, charge quinoline and the solvent (e.g., toluene). Begin stirring to ensure the mixture is homogeneous.
-
Catalyst Addition: Slowly and carefully add the catalyst (e.g., phosphoric acid) to the stirred solution. If using a solid Lewis acid like AlCl₃, ensure the reactor is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The addition may be exothermic, so monitor the temperature closely and use cooling if necessary.
-
Alkylation: Heat the mixture to the desired reaction temperature (e.g., 80-120°C).[1] Once the temperature is stable, add the isopropanol dropwise from the addition funnel over a period of 1-2 hours.[1] The rate of addition should be controlled to manage the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of reactants, desired product, and byproducts. Continue heating until the desired conversion is achieved.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.[1]
-
Extraction: Transfer the mixture to a separatory funnel or extraction vessel. Extract the organic layer. Wash the organic layer with brine, and then dry it over an anhydrous drying agent like magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate the this compound from other isomers and byproducts.[1]
Protocol 2: Synthesis of 6-Isopropyl-2-methylquinoline via Doebner-von Miller Reaction
This alternative route can be considered if 4-isopropylaniline is a readily available starting material.
Materials:
-
4-isopropylaniline
-
Crotonaldehyde
-
Concentrated hydrochloric acid
-
Nitrobenzene (as an oxidizing agent)
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: To a stirred solution of 4-isopropylaniline in concentrated hydrochloric acid, add nitrobenzene.
-
Reagent Addition: Add crotonaldehyde dropwise to the mixture, maintaining the temperature below a certain threshold to control the exothermic reaction.
-
Reaction: Heat the mixture under reflux for several hours.
-
Work-up: After cooling, dilute the reaction mixture with water and remove any unreacted nitrobenzene by steam distillation.[5]
-
Isolation: Make the remaining solution alkaline with a strong base (e.g., NaOH) and extract the product with an organic solvent like ether or chloroform.[5]
-
Purification: Dry the organic extracts, remove the solvent, and purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for troubleshooting issues in isopropylquinoline synthesis.
References
- 1. Sustainable Quinoline Production in China | Eco-Friendly Manufacturing & Green Chemistry Solutions [quinoline-thiophene.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. scent.vn [scent.vn]
Identifying and mitigating side products in the Doebner-von Miller reaction
Welcome to the technical support center for the Doebner-von Miller reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and mitigating common side products and overcoming challenges in quinoline synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during the Doebner-von Miller reaction in a direct question-and-answer format.
Issue 1: Significant Formation of Tar and Polymeric Byproducts
-
Question: My reaction mixture is turning into a thick, dark, intractable tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
-
Answer: Tar formation is the most common problem in the Doebner-von Miller reaction.[1] It is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2] Strong acidic conditions and high temperatures accelerate this side reaction.[2]
Mitigation Strategies:
-
Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline.[1][3] This maintains a low concentration of the carbonyl compound, minimizing its self-polymerization.
-
Temperature Management: The reaction can be highly exothermic.[4][5] Avoid excessively high temperatures which promote tar formation.[1][2] It may be necessary to cool the reaction vessel initially, especially during reagent addition, and then maintain the lowest effective temperature for the reaction to proceed.[1]
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-miscible organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[2][3]
-
In SituGeneration: Generate the α,β-unsaturated carbonyl in situ from an aldol condensation at a controlled, low temperature.[1] For example, slowly adding acetaldehyde to a cooled solution of aniline hydrochloride allows for the formation of crotonaldehyde, which is consumed as it is formed.[1]
-
Catalyst Optimization: While strong acids are required, their type and concentration are critical.[1] Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[1][2]
-
Issue 2: Low or No Yield of the Desired Quinoline Product
-
Question: My Doebner-von Miller reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors related to reagents, reaction conditions, and workup procedures.
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials, especially the aniline and carbonyl compound, are of high purity. Freshly distilling the aniline is recommended.[1]
-
Acid Catalyst: The concentration and choice of acid are crucial. An overly dilute acid may not effectively catalyze the reaction.[1] Both Brønsted and Lewis acids are effective, and the optimal choice can be substrate-dependent.[1][6]
-
Substituent Effects: Anilines bearing strong electron-withdrawing groups are known to give poor yields in the conventional Doebner-von Miller reaction.[2]
-
Reaction Monitoring: Reaction times can vary significantly. Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal endpoint and prevent potential product degradation from prolonged heating.[1]
-
Workup Procedure:
-
Neutralization: The acidic reaction mixture must be carefully and completely neutralized (typically to a strongly basic pH) to liberate the free quinoline base before extraction.[1][2] Incomplete neutralization will result in the product remaining as a salt in the aqueous layer, leading to significant loss.
-
Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]
-
-
Issue 3: Product is Contaminated with Dihydro- or Tetrahydroquinolines
-
Question: My final product is contaminated with partially hydrogenated quinoline derivatives, which are difficult to separate. What is the cause and how can I resolve this?
-
Answer: This issue arises from the incomplete oxidation of the dihydroquinoline intermediate, which is the final step in the reaction mechanism.[2]
Mitigation Strategies:
-
Ensure Sufficient Oxidant: The reaction is often an aerobic process, but if oxidation is sluggish, a stoichiometric excess of an oxidizing agent may be required to drive the aromatization to completion.[2][7]
-
Post-Reaction Oxidation: If dihydroquinoline impurities are found in the isolated product, they can often be oxidized to the desired quinoline in a separate step. This can be achieved by treating the product with a suitable oxidizing agent, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of the Doebner-von Miller reaction?
-
A1: The precise mechanism has been a subject of debate, but a fragmentation-recombination pathway is widely supported by experimental evidence.[8][9] The process begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl. This intermediate can then fragment into an imine and a saturated ketone. These fragments subsequently recombine, and after a series of steps involving cyclization and elimination, a dihydroquinoline intermediate is formed, which is then oxidized to the final aromatic quinoline product.[6][10]
-
Q2: Besides tar, what are other potential side products?
-
A2: Other possible side products include reduced intermediates like dihydro- and tetrahydroquinolines if the final oxidation step is incomplete.[2] Additionally, side reactions of intermediates can occur; for example, the reduction of an intermediate imine has been reported.[1][11] With certain substrates, the formation of unexpected regioisomers (e.g., 4-substituted instead of 2-substituted quinolines) can also be observed.[1]
-
Q3: How can I effectively purify my quinoline product, especially from tar?
-
A3: The purification method depends on the properties of the target quinoline.
-
Steam Distillation: This is a very effective method for volatile quinolines, such as the parent quinoline or 2-methylquinoline (quinaldine). The desired product co-distills with water, leaving the non-volatile tar and polymeric materials behind.[1][4]
-
Column Chromatography: For less volatile or solid quinolines, column chromatography is the preferred method.[2] To avoid contaminating the entire column, it is highly advisable to first perform a preliminary filtration through a short plug of silica gel or alumina to remove the majority of the tarry residue before proceeding with fine purification.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[4]
-
Data Presentation
Quantitative data from various studies highlights the impact of mitigation strategies on reaction outcomes.
Table 1: Effect of Mitigation Strategy on Tar Formation and Yield
| Strategy | Condition | Observation | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Standard | Homogeneous acidic solution, rapid addition | Significant tar/polymer formation | 20-40% | [2][12] |
| Slow Addition | Carbonyl added dropwise over 1-2 hours | Reduced tar formation, more controlled reaction | 50-65% | [1][2] |
| Biphasic System | Aniline in aq. HCl, Carbonyl in Toluene | Drastically reduced polymerization | 60-75% | [2][3] |
Note: Yields are illustrative and vary based on specific substrates and reaction scale.
Table 2: Illustrative Influence of Acid Catalyst on Quinoline Yield
| Catalyst Type | Catalyst Example | Typical Yield Range (%) | Characteristics | Reference |
|---|---|---|---|---|
| Brønsted Acid | HCl, H₂SO₄ | 45-65% | Classic, strong conditions, can promote tarring | [1][9] |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 50-70% | Milder Brønsted acid, may reduce side reactions | [6][9] |
| Lewis Acid | ZnCl₂ | 55-75% | Effective catalyst for cyclization, commonly used | [1][9] |
| Lewis Acid | Sc(OTf)₃ | 60-80% | Milder Lewis acid, can be highly effective | [6][9] |
Note: Optimal catalyst choice is substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline via in situ Crotonaldehyde Generation
This protocol incorporates strategies to minimize tar formation by generating the α,β-unsaturated aldehyde in situ at low temperatures.
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde (concentrated aqueous solution)
-
Hydrochloric acid (concentrated)
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime) or Sodium hydroxide
-
Chloroform or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid. Cool the flask in an ice-water bath.[1]
-
In Situ Aldol Condensation: Slowly add the acetaldehyde solution dropwise from the dropping funnel to the vigorously stirred aniline hydrochloride solution over 1-2 hours. Maintain the temperature below 10 °C.[1] This slow, cold addition controls the exothermic aldol condensation of acetaldehyde to crotonaldehyde and minimizes its polymerization.[1]
-
Cyclization: After the addition is complete, remove the ice bath and add anhydrous zinc chloride to the mixture. The zinc chloride acts as the Lewis acid catalyst for the subsequent cyclization step.[1]
-
Reaction: Gently heat the reaction mixture to reflux. The reaction may become vigorous initially; if so, remove the heat source until it subsides.[4][5] Continue heating under reflux for 4-7 hours. Monitor the reaction progress by TLC.[1]
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a large beaker and neutralize it by adding a slurry of slaked lime or a concentrated solution of sodium hydroxide until the solution is strongly basic.[1][3] This step precipitates zinc salts and liberates the free 2-methylquinoline base.
-
Isolation - Steam Distillation: Assemble a steam distillation apparatus and distill the mixture. The 2-methylquinoline is steam-volatile and will co-distill with the water, separating it from the non-volatile tar.[1][5] Collect the distillate until it runs clear.
-
Extraction: Separate the organic layer (crude 2-methylquinoline) from the distillate. Extract the aqueous layer with 2-3 portions of dichloromethane or chloroform to recover any dissolved product.[1][5]
-
Purification: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.[1]
Visualizations
Caption: Simplified Doebner-von Miller fragmentation-recombination mechanism.
Caption: Competing pathways leading to product and common byproducts.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Doebner-Miller_reaction [chemeurope.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of Synthesized 6-Isopropylquinoline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for validating the structure of 6-Isopropylquinoline, a heterocyclic aromatic compound with potential applications in medicinal chemistry. We present a comparison with 6-methylquinoline to highlight the unique spectral signatures imparted by the isopropyl substituent.
Spectroscopic and Spectrometric Data Comparison
The following tables summarize the expected and observed quantitative data from key analytical techniques for this compound and the comparative compound, 6-methylquinoline.
Table 1: 1H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound | 6-Methylquinoline [1] | Comments |
| H-2 | ~8.83 ppm (dd) | 8.84 ppm (dd) | Doublet of doublets, typical for H-2 of the quinoline ring. |
| H-3 | ~7.30 ppm (dd) | 7.34 ppm (dd) | Doublet of doublets, coupled to H-2 and H-4. |
| H-4 | ~8.05 ppm (dd) | 8.04 ppm (dd) | Doublet of doublets, downfield due to proximity to nitrogen. |
| H-5 | ~7.60 ppm (d) | 7.55 ppm (d) | Doublet, part of the benzene ring system. |
| H-7 | ~7.56 ppm (dd) | 7.54 ppm (dd) | Doublet of doublets, showing coupling to H-5 and H-8. |
| H-8 | ~8.04 ppm (d) | 8.00 ppm (d) | Doublet, deshielded proton on the benzene ring. |
| -CH(CH₃)₂ | ~3.06 ppm (septet) | - | Septet, characteristic of a methine proton coupled to six methyl protons. |
| -CH(CH ₃)₂ | ~1.32 ppm (d) | - | Doublet, characteristic of the six equivalent methyl protons. |
| -CH₃ | - | 2.52 ppm (s) | Singlet, characteristic of the methyl group protons. |
Table 2: 13C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound (Predicted) | 6-Methylquinoline (Reference) | Comments |
| C-2 | ~150.1 ppm | ~150.0 ppm | Least shielded carbon in the pyridine ring. |
| C-3 | ~121.2 ppm | ~121.0 ppm | Shielded carbon in the pyridine ring. |
| C-4 | ~135.8 ppm | ~135.7 ppm | Carbon adjacent to the nitrogen. |
| C-4a | ~128.9 ppm | ~128.5 ppm | Bridgehead carbon. |
| C-5 | ~126.5 ppm | ~126.8 ppm | Carbon in the benzene ring. |
| C-6 | ~147.5 ppm | ~136.5 ppm | Carbon bearing the substituent; significant downfield shift with isopropyl group. |
| C-7 | ~129.5 ppm | ~129.3 ppm | Carbon in the benzene ring. |
| C-8 | ~129.2 ppm | ~129.0 ppm | Carbon in the benzene ring. |
| C-8a | ~148.0 ppm | ~147.8 ppm | Bridgehead carbon adjacent to nitrogen. |
| -C H(CH₃)₂ | ~34.0 ppm | - | Methine carbon of the isopropyl group. |
| -CH(C H₃)₂ | ~24.0 ppm | - | Methyl carbons of the isopropyl group. |
| -CH₃ | - | ~21.5 ppm | Methyl carbon. |
Table 3: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Interpretation |
| This compound [2] | 171 | 156, 128 | Loss of a methyl group (-15) to form a stable benzylic cation is the primary fragmentation pathway. Further fragmentation can lead to the loss of ethylene. |
| 6-Methylquinoline [3][4] | 143 | 142, 115 | Loss of a hydrogen atom (-1) is a common fragmentation. Loss of HCN (-27) from the quinoline ring is also observed. |
Table 4: FTIR Spectral Data (ATR)
| Vibrational Mode | This compound (Predicted) | 6-Methylquinoline (Reference) [3] | Comments |
| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Characteristic of C-H bonds on the quinoline ring. |
| C-H stretch (aliphatic) | ~2960, 2870 cm⁻¹ | ~2950, 2860 cm⁻¹ | Asymmetric and symmetric stretching of the isopropyl/methyl C-H bonds. |
| C=N, C=C stretch | ~1600, 1500, 1450 cm⁻¹ | ~1600, 1500, 1460 cm⁻¹ | Aromatic ring vibrations. |
| C-H bend (isopropyl) | ~1385, 1370 cm⁻¹ | - | Characteristic doublet for the isopropyl group (gem-dimethyl). |
| C-H bend (out-of-plane) | ~830 cm⁻¹ | ~825 cm⁻¹ | Bending vibrations of the aromatic C-H bonds, indicative of substitution pattern. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the synthesized compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
13C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied to obtain singlet peaks for all carbon atoms.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for 1H and 77.16 ppm for the residual CDCl₃ signal for 13C.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the compound in dichloromethane was injected into the GC inlet.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from 100 °C to 250 °C at a rate of 10 °C/min.
-
MS Conditions: The ion source temperature was maintained at 230 °C, and the electron energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.
-
Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and the fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat liquid sample was placed directly onto the ATR crystal.
-
Acquisition: The spectrum was recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.
Hypothetical Signaling Pathway Involvement
Quinoline derivatives are known to interact with various biological targets. For instance, some have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is crucial in cell growth and proliferation. The diagram below illustrates a simplified representation of this pathway, indicating a potential point of inhibition by a quinoline derivative.
References
Benchmarking 6-Isopropylquinoline Derivatives as Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Quinoline Derivatives
The effectiveness of a corrosion inhibitor is primarily determined by its ability to adsorb onto the metal surface and form a protective barrier. This is quantified by its inhibition efficiency (IE), which can be measured using various electrochemical and gravimetric techniques. The following tables summarize the performance of several quinoline derivatives as reported in various studies. These serve as a benchmark for the expected performance of novel quinoline-based inhibitors.
Table 1: Inhibition Efficiency of Various Quinoline Derivatives Determined by Weight Loss and Electrochemical Techniques
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-chloro quinoline 3-carbaldehyde (CQC) | Mild Steel | 1N HCl | 25 ppm | 80 (Weight Loss), 94.32 (Potentiodynamic Polarization) | [1] |
| (2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA) | Mild Steel | 1N HCl | 25 ppm | 94 (Weight Loss), 98.69 (Potentiodynamic Polarization) | [1] |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | 10⁻³ M | 95.07 | |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 500 ppm | 93 | [2] |
| 4-Chloro,8-(Trifluoro Methyl) Quinoline | Mild Steel | 1 M HCl | 1000 ppm | ~92 | |
| 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile (Q-1) | Mild Steel | 1 M HCl | 150 mg/L | 80.95 | [3] |
| 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4) | Mild Steel | 1 M HCl | 150 mg/L | 98.09 | [3] |
Table 2: Electrochemical Parameters for Quinoline Derivatives from Potentiodynamic Polarization
| Inhibitor | Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |
| Blank (1N HCl) | - | -510 | 1150 | 78 | 135 |
| CQC | 25 ppm | -495 | 65 | 75 | 120 |
| CQA | 25 ppm | -488 | 15 | 72 | 115 |
Data extracted from Mistry, B. M., et al. (2012).
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Quinoline Derivatives
| Inhibitor | Concentration | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (1N HCl) | - | 55 | 120 | - |
| CQC | 25 ppm | 950 | 65 | 94.21 |
| CQA | 25 ppm | 3500 | 35 | 98.43 |
Data extracted from Mistry, B. M., et al. (2012).
Experimental Protocols
To ensure objective and reproducible results, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments used to evaluate corrosion inhibitors.
Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate and the inhibitor's effectiveness.
Procedure:
-
Specimen Preparation: Mild steel coupons of a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size (e.g., 600, 800, 1200 grit). The coupons are then washed with double-distilled water, degreased with acetone, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.
-
Immersion: The coupons are suspended in a beaker containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations. The immersion is typically carried out for a period of 3 to 6 hours at a constant temperature.
-
Final Weighing: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinsed with distilled water and acetone, dried, and weighed again.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[1]
Procedure:
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Working Electrode Preparation: The mild steel electrode is embedded in a resin holder, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte. The exposed surface is prepared as described in the weight loss method.
-
Measurement: The working electrode is immersed in the test solution (with and without inhibitor) for a stabilization period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to reach a steady state. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor and the capacitance of the electrical double layer at the metal-solution interface.[1]
Procedure:
-
Electrochemical Cell and Electrode Preparation: The same setup as for potentiodynamic polarization is used.
-
Measurement: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency is calculated using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively. The double-layer capacitance (C_dl) can also be calculated, which provides information on the adsorption of the inhibitor molecules.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of corrosion inhibition by quinoline derivatives and a typical experimental workflow for evaluating new inhibitor candidates.
Caption: Mechanism of corrosion inhibition by quinoline derivatives.
Caption: Experimental workflow for evaluating a new corrosion inhibitor.
References
Cross-referencing experimental data for 6-Isopropylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Isopropylquinoline, offering insights into its performance as a fragrance ingredient and its potential as a scaffold in drug development. The information is intended to assist researchers in making informed decisions by cross-referencing available experimental and theoretical data.
Physicochemical Properties
This compound is a quinoline derivative with a distinct odor profile. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1][3] |
| Odor | Earthy, woody, green, leathery | [2][3][4] |
| Boiling Point | 100 °C @ 0.50 mm Hg | [3] |
| Flash Point | 91.11 °C | [3] |
| Vapor Pressure | 0.01 mmHg | [1] |
| Solubility | Soluble in alcohol; 287 mg/L in water @ 20°C | [3] |
| LogP | 3.3 | [2] |
Performance as a Fragrance Ingredient
This compound is utilized in the fragrance industry for its unique and tenacious scent.[4] Its odor profile is complex, with green, earthy, and leathery notes.[2][3]
Odor Profile Comparison
The following table compares the olfactory characteristics of this compound with other common fragrance ingredients. This comparison is based on established odor profiles in the perfumery industry.
| Fragrance Ingredient | Odor Family | Odor Profile | Tenacity on Blotter |
| This compound | Leather, Green | Dry, leathery, earthy, green, woody, with animalic and nutty nuances [2][3][5] | ~320 hours [3] |
| Isobutyl Quinoline | Leather, Animalic | Intense leather, earthy-green, warm tobacco, ink-like, animalic, woody[5] | Very strong and tenacious |
| Linalool | Floral, Woody | Light, fresh, floral (often with a hint of spice), woody | ~6 hours |
| Sandalwood Oil | Woody | Deep, woody, balsamic, sweet, persistent | >400 hours |
| Galaxolide (Musk) | Musk | Clean, sweet, powdery, musky | >400 hours |
Experimental Protocol: Odor Tenacity Assessment
The tenacity of a fragrance ingredient, its ability to persist over time, is a critical performance metric. A standard method for its evaluation is the blotter test.
Objective: To determine the duration for which the characteristic odor of a fragrance material is perceptible on a standard smelling strip.
Materials:
-
This compound and other fragrance materials for comparison
-
Standard paper smelling strips (blotters)
-
Pipettes or micropipettes
-
An odor-free environment for evaluation
Procedure:
-
Dip a clean, new smelling strip into the fragrance material to a depth of approximately 1 cm.
-
Remove the strip and allow any excess to drip off.
-
Place the blotter in a holder in an odor-free room.
-
A panel of trained evaluators smells the blotter at regular intervals (e.g., 1 hour, 3 hours, 6 hours, 24 hours, and then daily).
-
The tenacity is recorded as the total time that has elapsed until the odor is no longer detectable or has significantly lost its characteristic profile.
Potential in Drug Development
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] While specific experimental data on the cytotoxic activity of this compound is limited in publicly available literature, we can infer its potential by comparing the activity of other substituted quinolines.
Comparative Cytotoxicity of Quinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various quinoline derivatives against different human cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 0.53 | [8][9] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (colorectal) | 0.93 | [8][9] |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 1.140 | [8][9] |
| Chloroquine | A549 (lung) | 18.3 | [10] |
| This compound | Various | Data not available in cited literature |
Note: The lack of direct experimental IC₅₀ values for this compound highlights a research gap. Its potential as a cytotoxic agent would need to be determined through in vitro screening.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
General Workflow for Fragrance Performance Evaluation
Caption: A streamlined workflow for assessing and comparing fragrance performance.
Simplified Quinoline-Induced Apoptosis Pathway
Caption: A generalized pathway showing how quinoline derivatives can induce apoptosis.
References
- 1. This compound | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. chemhub.com [chemhub.com]
- 4. Isopropyl Quinoline | Givaudan [givaudan.com]
- 5. 6-Isobutyl Quinoline (CAS 68198-80-1) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. research.setu.ie [research.setu.ie]
- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to Analytical Standards for 6-Isopropylquinoline Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for assessing the purity of 6-Isopropylquinoline, a key intermediate in various manufacturing processes, including pharmaceuticals and specialty chemicals.[1] Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final products. This document outlines established analytical techniques, their respective validation parameters, and detailed experimental protocols to assist researchers and quality control professionals in selecting and implementing the most appropriate methods for their specific needs.
Introduction to this compound and the Importance of Purity
This compound (CAS No: 135-79-5) is a substituted quinoline derivative with a molecular weight of 171.24 g/mol .[2] Its purity can be affected by starting materials, intermediates, by-products, and degradation products.[3][4][5] The presence of impurities, even in trace amounts, can potentially alter the compound's chemical and physical properties, biological activity, and safety profile. Therefore, robust analytical methods are essential for the accurate determination of purity and the identification and quantification of any impurities.
Comparative Analysis of Analytical Techniques
The purity of this compound can be assessed using several analytical techniques. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.
| Analytical Technique | Principle | Common Detector | Key Strengths | Potential Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile and semi-volatile compounds, excellent sensitivity with FID, and definitive identification with MS.[6][7][8][9][10] | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS) | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[11] Well-established for purity and impurity determination.[1][2][12][13][14] | Resolution may be lower than GC for some volatile compounds. Mobile phase selection can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for purity assessment. | - | Provides structural confirmation of the main component and impurities without the need for reference standards for every impurity.[15] Can provide an absolute measure of purity.[16][17] | Lower sensitivity compared to chromatographic techniques. Requires specialized equipment and expertise. |
Data Presentation: Quantitative Purity Assessment Parameters
The validation of an analytical method is crucial to ensure its reliability for its intended purpose.[1][2][18] The following table summarizes the key validation parameters and their typical acceptance criteria for purity assessment methods, based on International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria for Purity Methods |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] | The peak for this compound should be well-resolved from any impurity peaks. Peak purity analysis (e.g., using a DAD detector in HPLC) should show no signs of co-elution. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11][12] | A correlation coefficient (r²) of ≥ 0.999 is typically required over the specified concentration range.[14][19] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[11] | The recovery of spiked samples should typically be within 98.0% to 102.0%.[14] |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[12] | The relative standard deviation (RSD) for replicate injections should be ≤ 2%.[1][14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. The RSD at the LOQ should be acceptable (e.g., ≤ 10%). |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] | For purity assays, the range is typically 80% to 120% of the test concentration. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should consistently meet system suitability requirements despite minor changes in parameters like mobile phase composition, flow rate, or temperature. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for quinoline derivatives and should be validated for the specific analysis of this compound.
Gas Chromatography with Flame Ionization Detector (GC-FID)
This method is suitable for determining the purity of this compound and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[20]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector Temperature: 250 °C.[20]
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or acetone) to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is typically determined by area percentage, assuming all components have a similar response factor with an FID. For higher accuracy, a reference standard of this compound should be used to calculate the response factor.
High-Performance Liquid Chromatography (HPLC-UV)
This method is versatile for the purity assessment of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (or the UV maximum of this compound).[11]
-
Injection Volume: 10 µL.[11]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase starting composition or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Quantification: Purity is determined by comparing the peak area of this compound in the sample to that of a certified reference standard. Impurities can be quantified based on their relative response factors if known, or as a percentage of the main peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides an absolute purity determination without the need for a specific reference standard for the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Experimental Parameters:
-
A calibrated 90° pulse.
-
A relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve in a known volume of the deuterated solvent.
-
Data Processing and Calculation: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the described analytical techniques.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 9. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analytical method validation and validation of hplc | PPT [slideshare.net]
- 14. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. ijsred.com [ijsred.com]
- 20. madison-proceedings.com [madison-proceedings.com]
The Potential of 6-Isopropylquinoline in Organic Electronics: A Comparative Outlook
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics holds the promise of flexible, lightweight, and cost-effective devices, from vibrant displays to portable solar cells. The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials at their core. While research has focused on a variety of molecular structures, quinoline and its derivatives have emerged as a versatile class of compounds with significant potential. This guide provides a performance evaluation of 6-isopropylquinoline within the broader context of quinoline derivatives and compares its projected utility against established materials in key organic electronic applications: Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).
Due to the limited publicly available research specifically on this compound in organic electronics, this guide will extrapolate its potential based on the well-documented electronic properties of the quinoline moiety. Quinoline-based materials have been investigated as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and emissive materials, showcasing their adaptability.[1] The electron-deficient nature of the quinoline core generally imparts good electron mobility, a desirable characteristic for efficient charge transport in various devices.[1]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the precise management of charge carriers—electrons and holes—is paramount to achieving high efficiency and longevity. Quinoline derivatives have demonstrated utility as electron-transporting, hole-transporting, and emissive-layer materials.[1][2] The foundational material, tris(8-hydroxyquinolinato)aluminum (Alq3), is a well-known electron transporter and green emitter that set an early benchmark for OLED performance.[3][4]
Comparative Performance Data for OLED Materials
The following table compares the typical performance of a hypothetical this compound-based material against established OLED materials. The data for the hypothetical material is projected based on the general properties of quinoline derivatives.
| Material Class | Material | Role | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | External Quantum Efficiency (EQE) (%) | Emission Color |
| Quinoline Derivative (Hypothetical) | This compound Derivative | Electron Transport / Host | -5.8 to -6.2 | -2.8 to -3.2 | N/A | N/A |
| Small Molecule (Benchmark) | Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport / Emitter | ~ -5.7 to -5.9 | ~ -3.0 to -3.1 | ~1 - 5 | Green |
| Phosphorescent Emitter (Benchmark) | fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) | Emitter | ~ -5.4 | ~ -3.0 | > 20 | Green |
Note: The HOMO and LUMO levels for the hypothetical this compound derivative are estimates based on the known electronic properties of quinoline compounds. Actual values would depend on the specific molecular structure and substitution.
Organic Solar Cells (OSCs)
In OSCs, the goal is to efficiently convert light into electricity. This requires materials that can absorb sunlight and effectively separate and transport the resulting charge carriers. Quinoline derivatives have been explored for their potential as electron-acceptor materials in OSCs.[2]
Comparative Performance Data for OSC Materials
The table below compares the projected performance of a this compound-based acceptor with widely used acceptor and donor materials in organic solar cells.
| Material System (Donor:Acceptor) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| Hypothetical Quinoline-based | N/A | N/A | N/A | N/A |
| P3HT:PCBM | ~ 0.6 | ~ 9 - 12 | ~ 55 - 65 | ~ 3 - 5[5][6] |
| PTB7:PC71BM | ~ 0.7 - 0.8 | ~ 15 - 18 | ~ 65 - 75 | ~ 8 - 10.5[1][2][7] |
Note: Performance metrics for the hypothetical quinoline-based system are not provided due to a lack of experimental data. The values for the benchmark systems are representative of typical device performance.
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits. The key performance metric for an OFET is its charge carrier mobility, which determines the switching speed of the transistor. While quinoline derivatives are more commonly explored for OLEDs and OSCs, their tunable electronic properties could allow for their development as n-type semiconductors in OFETs.[2]
Comparative Performance Data for OFET Materials
This table compares the potential performance of a this compound-based n-type semiconductor with established n-type and p-type materials.
| Material | Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |
| This compound Derivative (Hypothetical) | n-type | N/A | N/A |
| Pentacene | p-type | 0.1 - 1.0[8] | > 10⁶[9] |
| Fullerene (C60) | n-type | 0.1 - 6.0[10] | > 10⁶[10] |
Note: The mobility for the hypothetical this compound derivative is not available. The performance of OFETs is highly dependent on the device architecture and fabrication conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of new materials. Below are generalized experimental protocols for the fabrication and characterization of the three types of organic electronic devices discussed.
OLED Fabrication and Characterization
Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[11] The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML) Deposition: The organic emissive material (and host, if applicable) is dissolved in an appropriate solvent and spin-coated or thermally evaporated onto the HIL.
-
Electron Transport Layer (ETL) Deposition: A layer of an electron-transporting material is deposited via thermal evaporation.
-
Cathode Deposition: A low work function metal (e.g., Ca, LiF) followed by a protective layer of aluminum is thermally evaporated through a shadow mask to define the device area.
-
Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a photodiode.
-
Electroluminescence (EL) Spectrum: The emission spectrum of the OLED is measured using a spectrometer to determine the peak emission wavelength and color coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the J-V-L data and the EL spectrum.
Organic Solar Cell Fabrication and Characterization
Fabrication:
-
Substrate Cleaning: Similar to OLED fabrication, ITO-coated glass substrates are thoroughly cleaned.
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO and annealed.[12]
-
Active Layer Deposition: A blend of the donor and acceptor materials (e.g., P3HT:PCBM) in a suitable solvent is spin-coated in an inert atmosphere (e.g., a glovebox).[12] The film is then typically annealed to optimize its morphology.
-
Electron Transport Layer (ETL) and Cathode Deposition: A low work function metal (e.g., Ca, LiF) and a top electrode (e.g., Al) are thermally evaporated.
Characterization:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the solar cell are measured under simulated sunlight (AM1.5G, 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: The EQE is measured as a function of wavelength to determine the spectral response of the device.
OFET Fabrication and Characterization
Fabrication (Bottom-Gate, Top-Contact):
-
Gate and Dielectric: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is often used as the gate and gate dielectric, respectively.
-
Substrate Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor.
-
Organic Semiconductor Deposition: The organic semiconductor is deposited via thermal evaporation or solution casting (e.g., spin-coating).
-
Source and Drain Electrode Deposition: Gold is typically thermally evaporated through a shadow mask to define the source and drain electrodes.
Characterization:
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage. From the transfer characteristics in the saturation regime, the field-effect mobility and the on/off ratio can be extracted.
Visualizations
Device Architectures and Experimental Workflows
To visualize the fundamental structures and processes involved in organic electronics, the following diagrams are provided.
Caption: A typical layered structure of an Organic Light-Emitting Diode (OLED).
Caption: A standard architecture for a bulk-heterojunction Organic Solar Cell (OSC).
Caption: A common bottom-gate, top-contact Organic Field-Effect Transistor (OFET) structure.
Caption: A generalized workflow for the evaluation of new materials in organic electronics.
References
- 1. Performance evaluation of PTB7 : PC71BM based organic solar cells fabricated by spray coating method using chlorine free solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. js.vnu.edu.vn [js.vnu.edu.vn]
- 3. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benchchem.com [benchchem.com]
- 12. ossila.com [ossila.com]
A Comparative Analysis of the Biological Activities of Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of pharmacologically active compounds.[1][2] Its isomers, differing in the position of the nitrogen atom and substituent groups, exhibit a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative study of the biological activities of various quinoline isomers, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Comparative Biological Activity of Quinoline Isomers
The biological activity of quinoline derivatives is significantly influenced by the position of substituents on the quinoline ring. This isomeric variation affects the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.
Anticancer Activity
Quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The position of substituents such as hydroxyl, amino, and methoxy groups plays a crucial role in their anticancer efficacy. For instance, studies on hydroxyquinoline and aminoquinoline isomers reveal that the placement of these functional groups can drastically alter their activity.
A comparative study of an 8-aminoquinoline (8-AQ) derivative and its corresponding 8-hydroxyquinoline (8-HQ) counterpart showed that the 8-AQ derivative exhibited greater inhibition of cancer cell proliferation.[6] Specifically, the 8-AQ derivatives 19 and 20 were more effective against HCT 116 and MCF-7 cancer cell lines than their 8-HQ counterparts.[6]
Similarly, the substitution pattern on the 4-aminoquinoline core is critical for its anticancer activity. While N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was potent against MDA-MB-468 cells, butyl-(7-fluoro-quinolin-4-yl)-amine showed greater potency against MCF-7 cells, highlighting the influence of the substituent on the amino group and the halogen at the 7-position.[7]
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinoline Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Aminoquinoline Derivatives | |||
| 8-AQ derivative 17 | HCT 116 | 116.4 ± 5.9 | [6] |
| MCF-7 | 78.1 ± 9.3 | [6] | |
| 8-AQ derivative 19 | HCT 116 | 687.8 ± 35.7 | [6] |
| MCF-7 | 116.4 ± 2.7 | [6] | |
| 8-AQ derivative 20 | HCT 116 | 329.2 ± 5.4 | [6] |
| MCF-7 | 149.6 ± 1.8 | [6] | |
| 8-Hydroxyquinoline Derivatives | |||
| 8-HQ derivative 17a | MCF-7 | 200.6 ± 1.1 | [6] |
| 8-HQ derivative 19a | HCT 116 | >800 | [6] |
| MCF-7 | >800 | [6] | |
| 8-HQ derivative 20a | HCT 116 | >800 | [6] |
| MCF-7 | 602.9 ± 1.9 | [6] | |
| 4-Aminoquinoline Derivatives | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [7] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [7] |
| Chloroquine (Reference) | MDA-MB-468 | 24.36 | [7] |
| MCF-7 | 20.72 | [7] | |
| Quinoline-Chalcone Derivative | |||
| Compound 12e | MGC-803 | 1.38 | [8] |
| HCT-116 | 5.34 | [8] | |
| MCF-7 | 5.21 | [8] | |
| 5-Fluorouracil (Reference) | MGC-803 | 6.22 | [8] |
| HCT-116 | 10.4 | [8] | |
| MCF-7 | 11.1 | [8] |
Antimicrobial Activity
Quinoline isomers and their derivatives are well-established antimicrobial agents. The fluoroquinolones, a major class of antibiotics, are based on the quinoline scaffold. The position of various substituents significantly impacts the minimum inhibitory concentration (MIC) against different bacterial and fungal strains.
For example, a series of quinoline-based hydroxyimidazolium hybrids showed that their antifungal activity against Cryptococcus neoformans and antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis were dependent on the specific substitutions.[9] Hybrid compounds 7c and 7d were particularly effective against C. neoformans with a MIC of 15.6 µg/mL.[9] Hybrid 7b was a potent anti-staphylococcal agent with a MIC of 2 µg/mL and also showed activity against M. tuberculosis H37Rv with a MIC of 10 µg/mL.[9]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Derivatives
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | |||
| Hybrid 7b | Staphylococcus aureus | 2 | [9] |
| Mycobacterium tuberculosis H37Rv | 10 | [9] | |
| Hybrid 7c | Cryptococcus neoformans | 15.6 | [9] |
| Hybrid 7d | Cryptococcus neoformans | 15.6 | [9] |
| Hybrid 7h | Staphylococcus aureus | 20 | [9] |
| Quinolone-3-carbonitrile derivatives | |||
| Compounds 89a-e | Various bacterial strains | 3.13 - 100 (µM) | [10] |
| Quinoline-based amino acid derivatives | |||
| Compound 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | [10] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline isomers. Include untreated and vehicle controls.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[11] During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Protocol:
-
Preparation of Materials: Use 96-well microtiter plates, sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), the test quinoline derivative, a microbial culture, and a 0.5 McFarland turbidity standard.[13]
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[14]
-
Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to achieve a range of concentrations.[13]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).[13]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[15][16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline isomers.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 6-Isopropylquinoline in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final drug product. 6-Isopropylquinoline, a key heterocyclic scaffold in various pharmacologically active molecules, often requires meticulous monitoring within complex reaction mixtures. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Methodology Comparison at a Glance
The choice of an analytical technique is dictated by several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity, accuracy, and throughput. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of quinoline derivatives.
| Parameter | HPLC-UV/MS | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds.[1][2] | Ideal for volatile and semi-volatile compounds. May require derivatization for polar analytes.[1][3] | Applicable to any soluble analyte in a deuterated solvent. Provides structural confirmation.[4] |
| Selectivity | High, can be tuned by choice of column and mobile phase. MS detection provides very high selectivity. | Very high, especially with MS detection, which offers mass-based identification. | Excellent, as it distinguishes between different protons within a molecule based on their chemical environment. |
| Linearity Range | Typically wide, e.g., 4-24 µg/mL for a quinoline derivative (R² > 0.999).[5] | Good linearity is achievable, e.g., 0.1-50 ng/L for various compounds (R² > 0.994).[6] | Excellent linearity over a wide concentration range.[7] |
| Limit of Detection (LOD) | Low, typically in the ng/mL to pg/mL range, depending on the detector. | Very low, often in the pg to fg range, especially with selected ion monitoring (SIM). | Higher than chromatographic methods, typically in the µg/mL range.[7] |
| Precision (%RSD) | High, with RSD values typically <2%.[5] | High, with RSD values often <10%.[6] | Very high, with RSD values typically <1%. |
| Accuracy (% Recovery) | High, typically in the range of 98-102%.[5] | Good, with recoveries generally between 80-120%.[8] | Very high, as it is a primary ratio method when a certified internal standard is used. |
| Throughput | Moderate, with typical run times of 10-30 minutes per sample. | Moderate to high, with run times often in the range of 10-30 minutes. | Lower, due to longer acquisition times required for high signal-to-noise. |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4] | High resolution for volatile impurities and excellent sensitivity.[4] | Highly accurate and precise; does not require a specific reference standard of the analyte.[4] |
| Key Limitations | Requires soluble samples; potential for matrix effects. | Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures.[1] | Lower sensitivity compared to chromatographic methods; can be affected by signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for each technique, which can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in a reaction mixture, assuming the compound is soluble in the mobile phase and possesses a UV chromophore.
Instrumentation:
-
A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: Start at a suitable percentage of B, ramp up to elute the compound of interest, and then return to initial conditions for re-equilibration. A typical gradient could be 10% B to 90% B over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength of maximum absorbance for this compound.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known volume in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of this compound, given its likely volatility and thermal stability.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min (hold for 5 minutes).[4]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known volume.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.
-
Transfer the final solution to a GC vial.
Quantification:
-
Use an internal standard method for the most accurate quantification. Select an internal standard that has similar chemical properties to this compound but does not co-elute.
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a highly accurate determination of concentration without the need for a specific reference standard of the analyte.[4]
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[4][7]
-
Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the signals of both the analyte and the internal standard.
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.
-
Add the deuterated solvent to dissolve both the sample and the internal standard completely.
Quantification:
-
The concentration of the analyte is calculated using the following equation:
Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
C = Concentration or Purity
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Caption: qNMR experimental workflow.
Conclusion
The quantitative analysis of this compound in a reaction mixture can be effectively achieved using HPLC, GC-MS, and qNMR.
-
HPLC is a versatile and robust method suitable for a wide range of quinoline derivatives, especially those that are non-volatile or thermally sensitive.[4]
-
GC-MS offers superior sensitivity and resolving power for volatile compounds like this compound and is an excellent tool for identifying and quantifying trace impurities.[4]
-
qNMR stands out as a primary method for obtaining highly accurate and precise purity and concentration values without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new chemical entities and for validating other analytical methods.[4]
For comprehensive characterization and quality control, a combination of these orthogonal techniques is often recommended. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration range of this compound, the nature of the impurities, and the desired level of accuracy and precision.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. ijsred.com [ijsred.com]
- 6. researchgate.net [researchgate.net]
- 7. usp.org [usp.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
Proper Disposal of 6-Isopropylquinoline: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Isopropylquinoline, a combustible and hazardous aromatic compound. Adherence to these guidelines is critical due to the substance's potential for harm if managed improperly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a combustible liquid that is harmful if swallowed and can be fatal if it comes into contact with the skin.[1] It also causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[2]
Step-by-Step Disposal Procedure
The disposal of this compound and its container is regulated as hazardous waste and must be conducted in compliance with all local, regional, national, and international regulations.[1]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Never return spilled material to its original container for reuse.[1]
-
-
Handling Spills:
-
In the event of a spill, immediately eliminate all ignition sources, including sparks, open flames, and hot surfaces.[1]
-
Prevent the spilled material from entering drains.[1]
-
For large spills, attempt to stop the flow of the material if it is safe to do so.[1]
-
Contain the spill by diking with an inert absorbent material such as dry clay, sand, or vermiculite.[1]
-
Absorb the spilled material and place it into a suitable container for disposal as hazardous waste.[1]
-
-
Container Disposal:
-
The container that held the this compound must also be treated as hazardous waste.[1]
-
Ensure the container is empty, but do not rinse it into the drain. The rinsate would also be considered hazardous waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources.[2]
-
The storage area should be secure and clearly marked as containing hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal service.
-
Ensure all required documentation for the waste transfer is completed accurately.
-
Quantitative Data Summary
While specific quantitative limits for disposal are subject to local regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value |
| Flash Point | 91.1 °C (196.0 °F) Closed Cup |
| Boiling Point | 100.0 °C @ 0.50 mm Hg |
| Solubility in Water | 287 mg/L @ 20 °C (experimental) |
| Primary Hazards | Combustible, Harmful if swallowed, Fatal in contact with skin, Causes skin and eye irritation |
Data sourced from various safety data sheets.[1][3]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Isopropylquinoline
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 6-Isopropylquinoline, including personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Physical and Chemical Properties
A clear understanding of this compound's properties is the first step in safe handling.
| Property | Value |
| Appearance | Yellow to brownish yellow liquid[1] |
| Molecular Formula | C₁₂H₁₃N[2][3][4] |
| Molecular Weight | 171.24 g/mol [2][3] |
| Boiling Point | 100.0 °C at 0.50 mm Hg[1] |
| Flash Point | 91.1 °C (196.0 °F) - Closed Cup[1][5] |
| Density | 1.022 - 1.028 g/cm³ at 20°C[4] |
| Solubility | Soluble in alcohol.[1] Insoluble in water.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. This compound is harmful if swallowed and can be fatal if it comes into contact with the skin.[5] It also causes skin and serious eye irritation.[5]
Primary Engineering Control:
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment:
-
Hand Protection: Wear chemically resistant gloves.[6] Nitrile gloves are a suitable option, offering protection against bases, oils, and many solvents.[7] Always inspect gloves for integrity before use and dispose of them according to manufacturer's instructions.[7]
-
Eye and Face Protection: Tight-sealing safety goggles are required.[8] A face shield should also be worn to provide additional protection against splashes.[8]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][8] This includes a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety at every stage.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as outlined above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly store or dispose of personal protective equipment. Contaminated clothing must be removed immediately and washed before reuse.[5]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of water.[5] Remove all contaminated clothing and shoes.[5] Seek immediate medical attention as skin contact can be fatal.[5]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress occurs, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spills: For small spills, absorb with an inert material such as dry sand or earth and place it into a suitable container for disposal. For large spills, dike the spilled material to prevent spreading.[5] Eliminate all ignition sources.[5]
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental protection.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] Keep the container tightly sealed and store it locked up.[5][6] It should be stored separately from strong oxidizing agents and strong acids.[8]
-
Disposal: this compound and its container must be disposed of as hazardous waste.[5] All disposal activities must be in accordance with local, regional, national, and international regulations.[5] Do not allow the chemical to enter drains or waterways.[5]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
